Product packaging for 6-iodo-1H-indole-2,3-dione(Cat. No.:CAS No. 20780-77-2)

6-iodo-1H-indole-2,3-dione

Cat. No.: B1316932
CAS No.: 20780-77-2
M. Wt: 273.03 g/mol
InChI Key: PHKAOEGXBSERHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-iodo-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C8H4INO2 and its molecular weight is 273.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4INO2 B1316932 6-iodo-1H-indole-2,3-dione CAS No. 20780-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKAOEGXBSERHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559672
Record name 6-Iodo-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-77-2
Record name 6-Iodo-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Halogenated Isatins: A Technical Guide to their History, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a naturally occurring compound first synthesized in 1840, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure allows for extensive chemical modification, leading to a diverse array of biological activities. Among the most significant modifications is halogenation, the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the isatin core. This technical guide provides an in-depth exploration of the history, discovery, and therapeutic applications of halogenated isatins, with a focus on their anticancer and enzyme-inhibitory properties. We will delve into the experimental protocols for their synthesis and evaluation, present key quantitative data, and visualize the signaling pathways they modulate.

Halogenation has proven to be a powerful tool for enhancing the pharmacological properties of isatin. The introduction of halogens can significantly influence a compound's lipophilicity, electronic character, metabolic stability, and binding affinity to biological targets.[1] These modifications have led to the development of halogenated isatin derivatives with potent activities against a range of diseases, including cancer, viral infections, and neurological disorders.

Historical Timeline of Halogenated Isatin Discovery

While isatin itself was first synthesized in 1840, the exploration of its halogenated derivatives as therapeutic agents is a more recent endeavor, gaining significant momentum in the latter half of the 20th century and continuing to the present day.

  • 1840: Isatin is first synthesized by Erdmann and Laurent.

  • Mid-20th Century: The broader field of medicinal chemistry begins to systematically explore the effects of halogenation on drug candidates, recognizing its potential to improve efficacy and pharmacokinetic properties.

  • Late 20th Century - Early 21st Century: A growing body of research focuses on the synthesis and biological evaluation of halogenated isatins. Studies begin to reveal their potent anticancer, antiviral, and enzyme-inhibitory activities. Structure-activity relationship (SAR) studies identify the position and nature of the halogen substituent as critical determinants of biological activity.

  • 2000s - Present: High-throughput screening and computational modeling accelerate the discovery of novel halogenated isatin derivatives. Researchers elucidate the mechanisms of action for several lead compounds, including their role in inducing apoptosis and inhibiting key enzymes like caspases and protein kinases. The development of more sophisticated synthetic methodologies allows for the creation of a wider range of halogenated isatin analogs with improved potency and selectivity.

Synthesis of Halogenated Isatins: Experimental Protocols

The synthesis of halogenated isatins can be achieved through various methods, including direct halogenation of the isatin core or by using halogenated anilines as starting materials in classic isatin synthesis routes like the Sandmeyer reaction.

Protocol 1: Synthesis of 5-Bromoisatin via Direct Bromination

This protocol describes a common method for the synthesis of 5-bromoisatin using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • Isatin

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Glacial Acetic Acid (optional, as a solvent)

Procedure:

  • Dissolve isatin in concentrated sulfuric acid at 0-5°C with stirring.

  • Slowly add N-bromosuccinimide to the solution, maintaining the temperature below 10°C.

  • Continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin.

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the quantitative data for the biological activities of various halogenated isatins, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Halogenated Isatins (IC50 Values)

CompoundHalogen and PositionCancer Cell LineIC50 (µM)Reference
5-Bromoisatin5-BrU937 (Human histiocytic lymphoma)48[1]
5-Chloroisatin5-ClU937 (Human histiocytic lymphoma)55[1]
5-Fluoroisatin5-FU937 (Human histiocytic lymphoma)>200[1]
7-Bromoisatin7-BrHT-29 (Human colon cancer)2.67[2]
6-Fluoroisatin6-FK562 (Human leukemia)-[2]
EMAC4001 (Isatin-dihydropyrazole hybrid)5-ClH1299 (Non-small-cell lung carcinoma)0.01[3]
EMAC4001 (Isatin-dihydropyrazole hybrid)5-ClU87 (Glioblastoma)0.38[3]
5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione5-BrLeukemia subpanel0.69-3.35[4]
Isatin-coumarin hybridHalogen at position DSW620 (Colon cancer)<10[5]
Isatin-coumarin hybridHalogen at position DMCF-7 (Breast cancer)<10[5]
Isatin-coumarin hybridHalogen at position DPC3 (Prostate cancer)<10[5]
5-halo-Isatin-5-Amino-1,3,4-thiadiazole-2-thiol derivative (5b, 5r)5-HaloMCF-7 (Breast cancer)18.13
5-halo-Isatin-5-Amino-1,3,4-thiadiazole-2-thiol derivative (5n)5-HaloMCF-7 (Breast cancer)20.17

Table 2: Enzyme Inhibitory Activity of Halogenated Isatins (IC50 and Ki Values)

CompoundHalogen and PositionTarget EnzymeIC50 (nM)Ki (nM)Reference
7-Halogenated Isatin Sulfonamide7-I, Br, Cl, or FCaspase-3up to 2.6-[6]
7-Halogenated Isatin Sulfonamide7-I, Br, Cl, or FCaspase-7up to 3.3-[6]
4-Chloroisatin4-ClMAO-A812311[7]
5-Bromoisatin5-BrMAO-B12533[7]
Halogenated Chalcone DerivativeBromo-Acetylcholinesterase (AChE)-1.83±0.21[8]
Halogenated Chalcone DerivativeBromo-Butyrylcholinesterase (BChE)-3.35±0.91[8]

Signaling Pathways and Mechanisms of Action

Halogenated isatins exert their therapeutic effects through the modulation of various cellular signaling pathways. A prominent mechanism, particularly for their anticancer activity, is the induction of apoptosis, or programmed cell death.

The Intrinsic Apoptosis Pathway

Many halogenated isatin derivatives trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

Intrinsic_Apoptosis_Pathway Halogenated_Isatin Halogenated Isatin Cellular_Stress Cellular Stress Halogenated_Isatin->Cellular_Stress Induces Bcl2_Family Bcl-2 Family (e.g., Bax, Bak) Cellular_Stress->Bcl2_Family Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Acts on Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Kinase_Inhibition_Pathway Halogenated_Isatin Halogenated Isatin Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Halogenated_Isatin->Kinase Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling Activates Anticancer_Screening_Workflow Start Synthesized Halogenated Isatins Treatment Treatment with Isatin Derivatives Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies IC50_Determination->Mechanism_Study End Lead Compound Identification Mechanism_Study->End Enzyme_Inhibition_Workflow Start Halogenated Isatin Compound Incubation Incubation of Enzyme with Inhibitor Start->Incubation Enzyme_Preparation Purified Enzyme (e.g., Caspase-3) Enzyme_Preparation->Incubation Substrate_Addition Addition of Substrate Incubation->Substrate_Addition Activity_Measurement Measurement of Enzyme Activity Substrate_Addition->Activity_Measurement IC50_Ki_Calculation Calculation of IC50 and Ki Activity_Measurement->IC50_Ki_Calculation End Potent Inhibitor Identification IC50_Ki_Calculation->End

References

An In-depth Technical Guide to the Fundamental Chemical Properties of 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoisatin, a halogenated derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The isatin core itself is a privileged structure, known to be a constituent of various natural products and a key pharmacophore in a multitude of synthetic compounds with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] The introduction of an iodine atom at the 6-position of the isatin ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Structure-activity relationship studies on isatin derivatives have suggested that substitutions at the C5 and C6 positions can significantly impact their biological efficacy.[6] This technical guide provides a comprehensive overview of the fundamental chemical properties of 6-iodoisatin, presenting available data in a structured format to aid researchers in its application for drug development and other scientific pursuits.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of 6-iodoisatin is presented below. It is important to note that while some data for the 5-iodo isomer is readily available, specific experimental data for 6-iodoisatin is less common in publicly accessible literature.

PropertyValueSource
Molecular Formula C₈H₄INO₂[7][8]
Molecular Weight 273.03 g/mol [8]
CAS Number 20780-77-2[7][8]
Appearance Not explicitly reported, but isatins are typically orange-red crystalline solids.
Melting Point Data not available in the searched literature. For comparison, the melting point of 5-iodoisatin is 276-280 °C.[9][10][11]
Solubility A calculated value suggests it is "very slightly soluble" at 0.6 g/L in water at 25 °C. Experimental data in common organic solvents is not readily available.
Spectral Data (NMR, IR) Specific experimental spectra for 6-iodoisatin are not readily available in the searched literature.

Synthesis

The synthesis of multi-substituted isatin derivatives can be effectively achieved through methods such as the Sandmeyer reaction.[12] While a detailed, step-by-step experimental protocol specifically for the synthesis of 6-iodoisatin is not available in the reviewed literature, a general workflow for the Sandmeyer synthesis of isatins is presented below. This can serve as a foundational methodology for researchers aiming to synthesize this compound.

General Experimental Workflow: Sandmeyer Synthesis of Isatins

G cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Cyclization to Isatin cluster_2 Step 3: Purification A Substituted Aniline C Isonitrosoacetanilide Intermediate A->C Reaction B Chloral Hydrate & Hydroxylamine B->C D Isonitrosoacetanilide Intermediate F Isatin Product D->F Cyclization E Concentrated Sulfuric Acid E->F G Crude Isatin I Pure Isatin G->I Purification H Recrystallization/Chromatography H->I G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival 6-Iodoisatin (Hypothesized) 6-Iodoisatin (Hypothesized) 6-Iodoisatin (Hypothesized)->Signaling Cascade Inhibits

References

An In-depth Technical Guide on the Initial Synthesis and Characterization of 6-Iodo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin. This document details a representative synthetic protocol, thorough characterization data, and explores the potential biological significance of this compound.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties, make them attractive scaffolds for the design of novel therapeutic agents. The introduction of a halogen atom, such as iodine, at the C6 position of the isatin core can significantly modulate the compound's physicochemical and biological properties. This guide focuses on the synthesis and detailed characterization of this compound.

Synthesis of this compound

A common and effective method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction.[1][2] This reaction typically involves the diazotization of an aromatic amine followed by reaction with an iodide salt. While a specific protocol for the synthesis of 6-iodoisatin is not extensively detailed in the literature, a representative procedure can be adapted from known Sandmeyer reaction protocols on analogous substrates.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from 4-iodoaniline through a multi-step sequence involving the formation of an intermediate isatin precursor, followed by cyclization. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Cyclization 4-Iodoaniline 4-Iodoaniline Diazonium_Salt 4-Iodobenzenediazonium chloride 4-Iodoaniline->Diazonium_Salt NaNO2, HCl 0-5 °C Intermediate Chloral Hydrate Adduct Diazonium_Salt->Intermediate Chloral hydrate, Hydroxylamine hydrochloride 6-Iodoisatin This compound Intermediate->6-Iodoisatin H2SO4

A proposed synthetic workflow for this compound.
Experimental Protocol (Representative)

Materials:

  • 4-Iodoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • Ethanol

Step 1: Diazotization of 4-Iodoaniline

  • In a flask, dissolve 4-iodoaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C and stirring vigorously.

  • Continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the 4-iodobenzenediazonium chloride solution.

Step 2: Formation of the Intermediate

  • In a separate reaction vessel, prepare a solution of chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate in water.

  • Slowly add the previously prepared cold diazonium salt solution to this mixture with continuous stirring.

  • Heat the reaction mixture gently to facilitate the reaction, then allow it to cool. The intermediate product will precipitate.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Cyclization to this compound

  • Carefully add the dried intermediate from Step 2 in small portions to concentrated sulfuric acid, keeping the temperature controlled.

  • After the addition is complete, heat the mixture until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice, which will cause the this compound to precipitate.

  • Filter the crude product, wash thoroughly with water until the washings are neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Characterization Data

The structural elucidation and confirmation of the synthesized this compound are based on various spectroscopic and analytical techniques.

Physical and Spectroscopic Data
PropertyData
Molecular Formula C₈H₄INO₂
Molecular Weight 273.03 g/mol
Appearance (Data not available)
Melting Point (Data not available)
Yield (Dependent on specific experimental conditions)
¹H NMR (DMSO-d₆) (Predicted shifts would be in the aromatic region)
¹³C NMR (DMSO-d₆) (Predicted shifts for carbonyl and aromatic carbons)
IR (KBr, cm⁻¹) (Expected peaks for N-H, C=O, C=C, C-I)
Mass Spectrometry (m/z) (Expected molecular ion peak at [M]+ or [M+H]+)

Note: Experimentally obtained quantitative data for yield, melting point, and detailed spectroscopic analysis are not consistently available in the public domain. The data presented here are based on general knowledge of isatin derivatives and require experimental verification.

X-ray Crystallography

The crystal structure of this compound has been reported.[3] The molecule is nearly planar, and in the crystalline state, molecules form inversion dimers through N—H⋯O hydrogen bonds.[3] These dimers are further linked by I⋯O interactions, forming chains.[3]

Potential Biological Activity and Signaling Pathways

Isatin derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. While specific studies on the biological targets of 6-iodoisatin are limited, it is plausible that it may share similar mechanisms of action with other substituted isatins.

Enzyme Inhibition

Isatin and its derivatives have been shown to inhibit several enzymes, including caspases, matrix metalloproteinases (MMPs), and kinases. The iodine atom at the 6-position could potentially enhance the inhibitory activity or alter the selectivity of the compound for specific enzyme targets. A hypothetical signaling pathway illustrating the potential role of 6-iodoisatin as an enzyme inhibitor is depicted below.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation 6-Iodoisatin This compound 6-Iodoisatin->Inhibition Inhibition->Signaling_Cascade Inhibition

Hypothetical inhibition of a signaling pathway by 6-Iodoisatin.

This diagram illustrates a general mechanism where 6-iodoisatin could potentially inhibit a signaling cascade, such as one initiated by a receptor tyrosine kinase, thereby affecting cellular processes like proliferation and survival. This is a common mechanism of action for many small molecule kinase inhibitors.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a definitive, published protocol for its initial synthesis is scarce, a reliable synthetic route based on the Sandmeyer reaction has been proposed along with a representative experimental procedure. The characterization data, though not fully available in a single source, can be predicted based on the known properties of similar compounds and confirmed through standard analytical techniques. The potential for 6-iodoisatin to act as a potent biological agent, particularly as an enzyme inhibitor, warrants further investigation and presents an exciting avenue for future research in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 6-Iodoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 6-iodoisatin, a halogenated derivative of the versatile isatin core. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science where isatin scaffolds are of significant interest.

Spectroscopic Data of 6-Iodoisatin

The structural elucidation of 6-iodoisatin is paramount for its application in further chemical synthesis and biological assays. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of 6-Iodoisatin

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of 6-Iodoisatin

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific, experimentally determined ¹H and ¹³C NMR data for 6-iodoisatin were not found in the performed searches. The tables are provided as a template for experimental data.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data of 6-Iodoisatin

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available in search results

Note: Specific, experimentally determined IR absorption data for 6-iodoisatin were not found in the performed searches. The table is provided as a template for experimental data. Typical isatin core vibrations include N-H stretching, C=O (amide and ketone) stretching, and aromatic C-H and C=C bending.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 6-Iodoisatin

m/zRelative Intensity (%)Assignment
Data not available in search results

Note: Specific, experimentally determined mass spectrometry data for 6-iodoisatin were not found in the performed searches. The molecular weight of 6-iodoisatin (C₈H₄INO₂) is approximately 273.03 g/mol , and the molecular ion peak [M]⁺ would be expected around this value. The table is provided as a template for experimental data.

Experimental Protocol: Synthesis of 6-Iodoisatin

A general and effective method for the synthesis of isatins and their halogenated derivatives involves the oxidative cyclization of 2'-aminoacetophenones. The following protocol is a representative procedure based on this methodology.

Materials and Equipment
  • 4'-Iodo-2'-aminoacetophenone

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-iodo-2'-aminoacetophenone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add iodine (I₂) (0.3 equivalents) and tert-butyl hydroperoxide (TBHP) (3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for the appropriate time until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-iodoisatin.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 6-iodoisatin.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4'-Iodo-2'-aminoacetophenone reaction Oxidative Cyclization (I2, TBHP, DMSO) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Iodoisatin purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 6-iodoisatin.

Crystal Structure Analysis of 6-iodo-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin. This compound is a member of the isatin family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and illustrates the experimental workflow from synthesis to structure elucidation.

Introduction

This compound (C₈H₄INO₂) is a halogenated derivative of isatin. The incorporation of a halogen atom, in this case, iodine, into the isatin scaffold can significantly influence its physicochemical properties and biological activity. X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This information is paramount for understanding its structure-activity relationships, guiding further chemical modifications, and for computational modeling in drug design.

The crystal structure of 6-iodoisatin reveals a nearly planar molecule. In the crystalline state, these molecules form inversion dimers through N—H⋯O hydrogen bonds. These dimers are further interconnected by I⋯O interactions, creating chains that are stacked through π–π interactions to form a three-dimensional network.[1][2]

Experimental Protocols

Synthesis of this compound (Sandmeyer Isatin Synthesis)

The synthesis of 6-iodoisatin can be achieved using the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.[2][3][4] The procedure involves two main steps: the formation of an isonitrosoacetanilide intermediate from 4-iodoaniline, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate in water.

  • Add crystallized sodium sulfate to the solution.

  • Separately, prepare a solution of 4-iodoaniline in water and hydrochloric acid.

  • Add the 4-iodoaniline solution to the reaction mixture.

  • Finally, add a solution of hydroxylamine hydrochloride in water.

  • Heat the mixture to form the isonitrosoacetanilide precipitate.

  • Cool the mixture and filter the precipitate. Wash with water and dry.

Step 2: Cyclization to this compound

  • Carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C with stirring.

  • After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete cyclization.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated this compound is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained by the slow evaporation of an acetone solution.[1][5]

  • Dissolve the synthesized 6-iodoisatin in a minimal amount of acetone.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Harvest the resulting single crystals.

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a controlled temperature.

  • The collected data is processed, including corrections for absorption.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for this compound is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₈H₄INO₂
Formula Weight273.03
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.1349 (4) Å
b13.0113 (5) Å
c6.2233 (2) Å
α90°
β106.843 (2)°
γ90°
Volume785.19 (5) ų
Z4
Density (calculated)2.308 Mg/m³
Absorption Coefficient4.819 mm⁻¹
F(000)520
Crystal Size0.25 x 0.20 x 0.15 mm
θ range for data collection2.68 to 27.50°
Index ranges-13<=h<=13, -16<=k<=16, -8<=l<=8
Reflections collected8087
Independent reflections1799 [R(int) = 0.0351]
Completeness to θ = 27.50°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.490 and 0.312
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1799 / 0 / 119
Goodness-of-fit on F²1.047
Final R indices [I>2σ(I)]R1 = 0.0232, wR2 = 0.0529
R indices (all data)R1 = 0.0309, wR2 = 0.0558
Largest diff. peak and hole0.467 and -0.563 e.Å⁻³

Data sourced from the International Union of Crystallography.[1]

Table 2: Intermolecular Interactions

Interaction TypeAtom 1Atom 2Distance (Å)Symmetry Code
Hydrogen BondN1—H1O1(i) -x+1, -y, -z
Halogen BondI1O13.078 (2)
π–π StackingCg1Cg23.594 (2)(i) -x+1, -y+1, -z+1

Cg1 and Cg2 are the centroids of the five- and six-membered rings, respectively.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start 4-Iodoaniline intermediate 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide start->intermediate Chloral hydrate, Hydroxylamine HCl product This compound intermediate->product H₂SO₄ (conc.) Cyclization crystallization Crystallization (Slow evaporation from acetone) product->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd data_processing Data Collection & Processing xrd->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for the synthesis and crystal structure analysis of 6-iodoisatin.

References

Navigating the Solubility and Stability of 6-Iodoisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 6-Iodoisatin in Common Laboratory Solvents.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-iodoisatin, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols to enable researchers to determine these crucial parameters in their own laboratory settings.

Solubility Profile of 6-Iodoisatin

Quantitative solubility data for 6-iodoisatin in common organic solvents is not extensively reported in peer-reviewed literature. However, based on the physicochemical properties of the parent isatin molecule and its halogenated derivatives, a general solubility profile can be inferred. Isatin itself exhibits poor solubility in water but is soluble in several organic solvents. The introduction of a halogen atom, such as iodine, can further influence these properties.

A calculated aqueous solubility for 6-iodoisatin is approximately 0.6 g/L. Qualitative information for the isomeric 5-iodoisatin indicates it is soluble in acetone, acetic acid, and ethanol, while being insoluble in water. It is anticipated that 6-iodoisatin will exhibit a similar solubility pattern, with higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols such as ethanol and methanol.

To provide researchers with the means to ascertain precise solubility data for their specific applications, a detailed experimental protocol for solubility determination is provided in Section 3.

Table 1: Summary of Known and Inferred Solubility of 6-Iodoisatin

SolventChemical FormulaTypeReported/Inferred Solubility of 6-Iodoisatin
WaterH₂OPolar Protic~0.6 g/L (Calculated)
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticExpected to be high
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticExpected to be high
EthanolC₂H₅OHPolar ProticExpected to be moderate
MethanolCH₃OHPolar ProticExpected to be moderate
AcetonitrileC₂H₃NPolar AproticExpected to be moderate

Stability of 6-Iodoisatin in Solution

Factors that can affect the stability of 6-iodoisatin in solution include:

  • pH: The lactam bond in the isatin ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Light: Many organic molecules, particularly those with aromatic systems, can be sensitive to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxidizing and Reducing Agents: The isatin core contains carbonyl groups that can be susceptible to reduction, and the aromatic ring can be susceptible to oxidation.

To enable researchers to assess the stability of 6-iodoisatin under their specific experimental conditions, a general protocol for a stability-indicating assay is provided in Section 3.

Experimental Protocols

The following sections detail standardized methods for determining the solubility and stability of 6-iodoisatin in the laboratory.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-iodoisatin to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The excess solid should be clearly visible.

    • Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

  • Quantification of Solute:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Determine the concentration of 6-iodoisatin in the diluted sample using the chosen analytical method.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Diagram of the Solubility Determination Workflow:

G Solubility Determination Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess 6-iodoisatin to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter supernatant to remove undissolved solid B->C D Dilute filtered sample C->D E Analyze by UV-Vis or HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of 6-iodoisatin.

Protocol for Stability Assessment (UPLC-MS Method)

This protocol describes a general method for assessing the stability of 6-iodoisatin in a specific solvent over time under various stress conditions using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 6-iodoisatin in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare working solutions by diluting the stock solution with the test solvent to the desired final concentration (e.g., 100 µM).

  • Incubation under Stress Conditions:

    • Aliquot the working solution into several vials.

    • Expose the vials to different conditions:

      • Temperature: Incubate at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

      • Light: Expose to a controlled light source (photostability chamber) and compare with a sample protected from light.

      • pH: Adjust the pH of aqueous-buffered solutions to desired levels (e.g., pH 4, 7, 9) and incubate.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.

    • Quench any ongoing reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

  • UPLC-MS Analysis:

    • Analyze the samples by a validated UPLC-MS method.

    • Monitor the peak area of the parent 6-iodoisatin peak and look for the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of 6-iodoisatin remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Diagram of the Stability Assessment Workflow:

G Stability Assessment Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock and working solutions B Temperature A->B C Light A->C D pH A->D E Sample at time points B->E C->E D->E F Analyze by UPLC-MS E->F G Determine % remaining and degradation products F->G

Caption: Workflow for assessing the stability of 6-iodoisatin.

Conclusion

While specific quantitative data on the solubility and stability of 6-iodoisatin is sparse, this technical guide provides researchers with the necessary framework to generate this critical information. The provided experimental protocols for solubility determination and stability assessment are robust and can be adapted to a wide range of laboratory settings and analytical instrumentation. By following these methodologies, researchers can ensure the reliable use of 6-iodoisatin in their synthetic and biological studies, contributing to the advancement of drug discovery and development.

The Potent Biological Activities of Iodinated Indole-2,3-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of iodinated indole-2,3-diones, highlighting their potential as promising candidates in drug discovery and development.

Introduction

Indole-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The isatin core can be readily modified at various positions, allowing for the generation of a vast library of derivatives with a wide spectrum of pharmacological properties, including anticancer, antiviral, and enzyme inhibitory effects. Among these modifications, halogenation has emerged as a particularly effective strategy to enhance biological potency. This technical guide focuses specifically on the biological activities of iodinated indole-2,3-diones, summarizing key quantitative data, detailing experimental protocols, and elucidating their mechanisms of action.

Anticancer Activity

Iodinated indole-2,3-diones have demonstrated significant potential as anticancer agents. The introduction of iodine atoms to the isatin ring, particularly at the 5- and 7-positions, has been shown to enhance cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected iodinated and other halogenated isatin derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 5-IodoisatinU937 (Human histiocytic lymphoma)-[1]
2 5-BromoisatinMCF-7 (Human breast adenocarcinoma)6.40[2]
3 5,7-Dibromo-N-(1-naphthylmethyl)isatinU937 (Human histiocytic lymphoma)0.19[3]
4l 5,7-Dibromo-6-fluoro-isatinK562 (Human chronic myelogenous leukemia)1.75[4]
4l 5,7-Dibromo-6-fluoro-isatinHepG2 (Human hepatocellular carcinoma)3.20[4]
4l 5,7-Dibromo-6-fluoro-isatinHT-29 (Human colorectal adenocarcinoma)4.17[4]

Note: Specific IC50 values for 5-iodoisatin were not found in the searched literature, though its high activity was noted qualitatively.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the iodinated indole-2,3-dione derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity

Derivatives of isatin have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs belonging to this class. Halogenation, including iodination, has been explored to enhance the antiviral potency of the isatin scaffold.

Quantitative Antiviral Data

While specific EC50 values for a range of iodinated indole-2,3-diones were not prominently available in the searched literature, studies on other halogenated derivatives provide insights into their potential. For instance, a 5-fluoro derivative of a sulfonamide-isatin hybrid has been shown to inhibit Hepatitis C Virus (HCV) RNA synthesis.

Compound IDSubstitution PatternVirusAssayEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
SPIII-5F 5-Fluoro derivative of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamideHCVRNA synthesis inhibition6>427[5]
Experimental Protocol: Antiviral Assay (General)

A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.

Principle: Many viruses cause visible damage, or CPE, to infected host cells. This assay measures the ability of a compound to protect cells from virus-induced CPE.

Procedure:

  • Cell Seeding: Plate a monolayer of susceptible host cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of the virus. Include virus-only (positive control for CPE) and cell-only (negative control) wells.

  • Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells.

  • CPE Evaluation: The CPE can be quantified by various methods, including microscopic observation and scoring, or by using a cell viability assay like the MTT assay to measure the number of surviving cells.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral CPE, is determined. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Enzyme Inhibition

Isatin and its derivatives are known to inhibit a variety of enzymes, and iodination can play a crucial role in modulating this activity. The hydrophobic and electronic properties of iodine can influence the binding affinity of these compounds to the active site of enzymes.

Quantitative Enzyme Inhibition Data

The following table presents the inhibition constants (Ki) of a halogenated isatin derivative against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

CompoundEnzymeInhibition TypeKi (µM)Reference
5-Bromoisatin MAO-BCompetitive0.033[6]

Note: While a specific Ki value for an iodinated isatin was not found in the provided search results, the potent activity of the bromo- derivative suggests that iodo- derivatives would also be of significant interest.

Experimental Protocol: Enzyme Inhibition Assay (General)

Enzyme inhibition assays are performed to determine the potency and mechanism of action of an inhibitor.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of varying concentrations of the inhibitor.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, substrate, and enzyme.

  • Inhibitor Addition: Add different concentrations of the iodinated indole-2,3-dione to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate or enzyme) and monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. These data can be used to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.[7]

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which iodinated indole-2,3-diones exert their biological effects are still under investigation. However, studies on related compounds and the isatin scaffold provide insights into potential pathways.

Potential Anticancer Mechanisms

Halogenated isatins may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival. Inhibition of components of the Ras/Raf/MEK/ERK cascade within this pathway can lead to the suppression of cancer cell growth.[8]

Below is a conceptual diagram of how a halogenated isatin might inhibit the MAPK signaling pathway.

MAPK_Pathway_Inhibition Inhibition of the MAPK Signaling Pathway by Halogenated Isatins Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Halogenated Isatin Halogenated Isatin Halogenated Isatin->Raf inhibits

Caption: Conceptual diagram of MAPK pathway inhibition by halogenated isatins.

Another potential mechanism involves the activation of the p53 tumor suppressor pathway. Genotoxic stress, which can be induced by certain anticancer agents, leads to the activation of p53, a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. The study of 5-iodotubercidin, an indole derivative, has shown that it can induce DNA damage and activate the Atm-p53 pathway, leading to cell cycle arrest and apoptosis.[9] While not an indole-2,3-dione, this provides a plausible model for the action of some iodinated isatins.

The following diagram illustrates a simplified workflow for investigating the mechanism of action of a potential anticancer drug like an iodinated isatin.

MOA_Workflow Workflow for Mechanism of Action Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Assay Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cytotoxicity Assay->Apoptosis Assay Confirm apoptosis Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Determine cell cycle arrest Western Blot Western Blot Cell Cycle Analysis->Western Blot Analyze protein expression (e.g., p53, caspases) Xenograft Model Xenograft Model Western Blot->Xenograft Model Validate in vivo efficacy Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Assess safety Iodinated Isatin Iodinated Isatin Iodinated Isatin->Cytotoxicity Assay Treat cells

Caption: General workflow for investigating the mechanism of action of iodinated isatins.

Conclusion

Iodinated indole-2,3-diones represent a promising class of compounds with significant potential in drug discovery. The available data, although still limited for specifically iodinated derivatives, strongly suggest that the introduction of iodine can enhance anticancer, antiviral, and enzyme inhibitory activities. Further systematic studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this important class of molecules. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and conduct further investigations into the therapeutic potential of iodinated indole-2,3-diones.

References

In-Depth Technical Guide on the Safety and Handling of 6-iodo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-iodo-1H-indole-2,3-dione (also known as 6-iodoisatin), a key intermediate in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a halogenated indole derivative. The presence of the iodine atom and the dione structure contribute to its reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.

PropertyValue
Chemical Formula C₈H₄INO₂
Molecular Weight 273.03 g/mol
CAS Number 3370-25-4
Synonyms 6-Iodoisatin, 6-Iodoindoline-2,3-dione
Appearance Data not available (typically a solid)
Solubility Data not available

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential harm upon ingestion or inhalation.

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, and the appropriate PPE must be worn.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.

  • Ground all equipment when handling large quantities to prevent electrostatic discharge.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

  • Flammability: The flammability of this compound is not specifically documented, but it is a combustible solid.

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.

  • Hazardous Combustion Products: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide may be released.

  • Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1).

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Experimental Protocol: Representative Reaction

This compound is a versatile reagent in organic synthesis. The following is a general procedure for a substitution reaction at the indole nitrogen, illustrating the handling of this compound in a laboratory setting. This is a representative protocol and may require optimization for specific substrates.

Reaction: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a chemical fume hood, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Slowly add the alkyl halide (1.1 eq) to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding cold water. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with water to remove any remaining DMF and inorganic salts.

  • Purification: Further purify the crude product by recrystallization or column chromatography.

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Work in a Chemical Fume Hood prep2->handle1 handle2 Weigh Solid Carefully (Avoid Dust Generation) handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 react1 Add Solvents and Reagents handle3->react1 react2 Run Reaction Under Controlled Conditions react1->react2 clean1 Quench Reaction Safely react2->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Clean Glassware and Work Area clean2->clean3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Hazard Relationship Diagram

Hazard_Relationship Hazard Relationships of this compound cluster_hazards Primary Hazards cluster_exposure Routes of Exposure compound This compound ingestion Ingestion compound->ingestion leads to skin Skin Contact compound->skin leads to inhalation Inhalation compound->inhalation leads to eyes Eye Contact compound->eyes leads to h302 Harmful if Swallowed h312 Harmful in Contact with Skin h332 Harmful if Inhaled h315 Skin Irritation h319 Serious Eye Irritation h335 Respiratory Irritation ingestion->h302 skin->h312 skin->h315 inhalation->h332 inhalation->h335 eyes->h319

Caption: A diagram showing the relationship between exposure routes and the primary hazards of this compound.

Commercial Availability and Technical Guide for 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 6-iodoisatin, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The guide details current suppliers, provides a comprehensive experimental protocol for its synthesis, and outlines a general experimental workflow for assessing its biological activity.

Commercial Suppliers of 6-Iodoisatin

6-Iodoisatin (CAS No. 20780-77-2) is available from several chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement for research purposes.

SupplierCatalog NumberPurityAvailable Quantities
BIOZOL CBS-FI66944Not Specified100 mg, 250 mg, 500 mg, 1000 mg, 2000 mg[1]
Leap Chem Co., Ltd. LC216648Not SpecifiedInquire with supplier
Dayang Chem (Hangzhou) Co.,Ltd. DC3721488Not SpecifiedInquire with supplier
Gihi Chemicals Co., Limited GCL9183672Not SpecifiedInquire with supplier
Angene International Limited AGN-PC-00193DNot SpecifiedInquire with supplier

Experimental Protocol: Synthesis of 6-Iodoisatin

A reliable method for the synthesis of 6-iodoisatin involves the direct amidation of 2'-aminoacetophenones using an iodine-tert-butyl hydroperoxide (I2-TBHP) system. This approach offers a metal-free and atom-economic one-pot synthesis.[2][3][4]

Materials:
  • 2'-aminoacetophenone

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:
  • To a solution of 2'-aminoacetophenone (1.0 mmol) in DMSO (3.0 mL), add iodine (I₂) (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl hydroperoxide (TBHP) (3.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-iodoisatin.

Experimental Workflow: From Procurement to Biological Evaluation

The following diagram illustrates a typical experimental workflow for a researcher utilizing 6-iodoisatin, from sourcing the compound to performing a preliminary biological assessment.

experimental_workflow cluster_procurement Procurement cluster_experiment Biological Evaluation Source_Suppliers Identify Suppliers (e.g., BIOZOL) Order_Compound Order 6-Iodoisatin Source_Suppliers->Order_Compound Select best option QC_Check Quality Control (e.g., NMR, MS) Order_Compound->QC_Check Receive shipment Cell_Culture Culture Cancer Cell Lines QC_Check->Cell_Culture Proceed to experiment Compound_Treatment Treat Cells with 6-Iodoisatin Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

A typical experimental workflow for utilizing 6-iodoisatin.

Potential Biological Activity and Signaling Pathways

Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[5][6] Studies on various isatin analogs have shown that they can induce apoptosis and inhibit cell proliferation in different cancer cell lines.[7][8][9]

One of the key signaling pathways that is often implicated in cancer progression and is a target for many anticancer drugs is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11] The constitutive activation of STAT3 is common in many human tumors and plays a crucial role in cell proliferation, survival, and angiogenesis.[12] While the direct and specific inhibition of the STAT3 pathway by 6-iodoisatin is yet to be definitively established, the isatin scaffold is a promising starting point for the development of novel STAT3 inhibitors.[13]

The diagram below illustrates a simplified representation of the STAT3 signaling pathway, which is a potential target for isatin derivatives.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Isatin_Derivative Isatin Derivative (e.g., 6-Iodoisatin) Isatin_Derivative->STAT3_active Potential Inhibition

A simplified diagram of the STAT3 signaling pathway.

References

Methodological & Application

Synthetic Protocols for 6-iodo-1H-indole-2,3-dione from 4-iodoaniline: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin, is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The presence of the iodine atom at the 6-position of the indole scaffold provides a strategic handle for further functionalization through cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science. This document provides detailed synthetic protocols for the preparation of this compound from the readily available starting material, 4-iodoaniline. The primary method detailed is the Sandmeyer isatin synthesis, a classic and reliable method for the preparation of isatins from anilines. An alternative approach, the Stolle isatin synthesis, is also briefly discussed.

Synthetic Pathways Overview

The synthesis of this compound from 4-iodoaniline can be primarily achieved via the Sandmeyer isatin synthesis. This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin.

An alternative route is the Stolle synthesis, which involves the reaction of the aniline with oxalyl chloride to form an intermediate that is then cyclized in the presence of a Lewis acid.

Data Presentation

The following table summarizes the quantitative data for the Sandmeyer synthesis of halogenated isatins, which serve as representative examples for the synthesis of this compound.

Starting AnilineIntermediateIntermediate YieldFinal ProductFinal YieldKey ReagentsReference
p-chloroanilineN-(4-chlorophenyl)-2-(hydroxyimino)acetamide90.2%5-chloroisatinNot specifiedChloral hydrate, Hydroxylamine hydrochloride, HCl, Na₂SO₄[1]
3-bromoaniline3-bromoisonitrosoacetanilideNot specified4-bromo- and 6-bromo-isatin mixtureNot specifiedChloral hydrate, Hydroxylamine hydrochloride, HCl, Na₂SO₄, H₂SO₄

Experimental Protocols

Primary Method: Sandmeyer Isatin Synthesis

This protocol is adapted from established procedures for the synthesis of halogenated isatins.[1]

Step 1: Synthesis of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide (Intermediate)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium sulfate (Na₂SO₄, 0.6 mol, 85 g) in water (300 mL).

  • To this solution, add a saturated aqueous solution of chloral hydrate (0.11 mol, 18 g).

  • In a separate beaker, prepare a solution of 4-iodoaniline (0.1 mol, 21.9 g) in water (100 mL) and concentrated hydrochloric acid (12 mL).

  • While stirring the chloral hydrate solution vigorously, add the 4-iodoaniline solution dropwise from the dropping funnel. A white precipitate may form.

  • After the addition is complete, add hydroxylamine hydrochloride (0.32 mol, 22 g) to the reaction mixture.

  • Heat the mixture to 75°C (348 K) and maintain this temperature with continuous stirring for 5 hours.

  • A light yellow precipitate of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide should form.

  • Cool the mixture to room temperature and filter the precipitate using a Büchner funnel.

  • Wash the solid with cold water (3 x 50 mL) to remove any remaining salts.

  • Dry the product in a vacuum oven at 50-60°C. The expected yield is high, by analogy to similar reactions.[1]

Step 2: Cyclization to this compound

  • Caution: This step involves the use of concentrated sulfuric acid. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • In a 500 mL beaker or flask, carefully heat concentrated sulfuric acid (H₂SO₄, 200 mL) to 60°C with magnetic stirring.

  • Once the acid has reached 60°C, remove the heating source.

  • In small portions, carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide (0.1 mol, assuming quantitative yield from the previous step) to the hot sulfuric acid. Control the rate of addition to maintain the temperature of the mixture between 60 and 70°C.

  • After the addition is complete, heat the reaction mixture to 80°C and hold it at this temperature for 10 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (approximately 2.5 L) with vigorous stirring.

  • An orange to reddish-brown precipitate of this compound will form.

  • Allow the mixture to stand for at least 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water until the washings are neutral to pH paper to remove all traces of acid.

  • Dry the crude this compound in a vacuum oven at 60-70°C.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol.

Alternative Method: Stolle Isatin Synthesis

The Stolle synthesis provides an alternative route to isatins and may be advantageous in certain situations.[2][3] This method is particularly useful for the synthesis of N-substituted isatins.

Step 1: Formation of the Chlorooxalylanilide Intermediate

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), dissolve 4-iodoaniline (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. HCl gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude N-(4-iodophenyl)oxalyl chloride intermediate.

Step 2: Lewis Acid-Catalyzed Cyclization

  • Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane).

  • Cool the solution in an ice bath.

  • Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), portion-wise with stirring.

  • After the addition, the reaction mixture is typically heated to effect cyclization. The reaction temperature and time will depend on the specific substrate and Lewis acid used.

  • Upon completion of the reaction (monitored by TLC), the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Sandmeyer Synthesis

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification A 4-Iodoaniline C Reaction Mixture A->C HCl, H₂O B Chloral Hydrate + Hydroxylamine HCl B->C Na₂SO₄, H₂O D 2-(hydroxyimino)-N-(4-iodophenyl)acetamide C->D Heat (75°C, 5h) E Intermediate G Reaction Mixture E->G Add to H₂SO₄ (60-70°C) F Concentrated H₂SO₄ F->G H Crude this compound G->H Heat (80°C, 10min) then Ice Quench I Purified Product H->I Recrystallization

Caption: Workflow for the Sandmeyer synthesis of this compound.

Logical Relationship of Synthetic Pathways

Synthetic_Pathways Start 4-Iodoaniline Intermediate_Sandmeyer 2-(hydroxyimino)-N-(4-iodophenyl)acetamide Start->Intermediate_Sandmeyer Sandmeyer Conditions (Chloral Hydrate, NH₂OH·HCl) Intermediate_Stolle N-(4-iodophenyl)oxalyl chloride Start->Intermediate_Stolle Stolle Conditions (Oxalyl Chloride) Product This compound Intermediate_Sandmeyer->Product Acid-catalyzed Cyclization (H₂SO₄) Intermediate_Stolle->Product Lewis Acid-catalyzed Cyclization (AlCl₃ or BF₃·OEt₂)

Caption: Synthetic routes from 4-iodoaniline to this compound.

References

Application Notes and Protocols: Utilizing 6-Iodoisatin as a Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging 6-iodoisatin as a versatile precursor for the synthesis of potent kinase inhibitors. The strategic placement of the iodine atom at the 6-position of the isatin scaffold offers a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. This document outlines synthetic strategies, detailed experimental protocols, and the biological context for inhibitors targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase B.

Introduction to 6-Iodoisatin in Kinase Inhibitor Design

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Its ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of many kinases makes it an attractive starting point for inhibitor design. The introduction of a halogen, such as iodine, at the 6-position provides a crucial site for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of various aryl, heteroaryl, and alkynyl groups.[3][4] This modular approach enables the rapid generation of a library of analogs for screening against a panel of kinases.

Targeted Signaling Pathways

Kinase inhibitors derived from 6-iodoisatin can be designed to target various signaling pathways implicated in cancer progression. Two prominent targets for isatin-based inhibitors are the VEGFR-2 and Aurora B signaling pathways.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Angiogenesis Cell Proliferation Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor 6-Aryl-Isatin Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Inhibition.

Aurora B Kinase Signaling Pathway: Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis.[3][7] Its overexpression is common in many cancers, leading to genomic instability. Inhibition of Aurora B can induce mitotic arrest and apoptosis in cancer cells.

AuroraB_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis if fails AuroraB Aurora B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 (Ser10) Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint HistoneH3->Prophase Spindle_Checkpoint->Metaphase Inhibitor 6-Alkynyl-Isatin Derivative Inhibitor->AuroraB

Aurora B Kinase Signaling and Inhibition.

Synthetic Workflow

The general workflow for synthesizing kinase inhibitors from 6-iodoisatin involves a few key steps. The initial step is often a palladium-catalyzed cross-coupling reaction to introduce diversity at the 6-position. This can be followed by modification at the N-1 position of the isatin ring, for example, through alkylation, to further explore the SAR.

experimental_workflow Start 6-Iodoisatin Coupling Pd-Catalyzed Cross-Coupling Start->Coupling N_Alkylation N-Alkylation Coupling->N_Alkylation Library Library of 6-Substituted N-Alkylated Isatin Derivatives N_Alkylation->Library Screening Kinase Inhibitory Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application of 6-Iodoisatin in Antiviral Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral properties.[1][2] The introduction of a halogen atom, such as iodine, into the isatin ring can significantly modulate the molecule's physicochemical properties and biological activity. Specifically, 6-iodoisatin, a halogenated derivative of isatin, is a subject of growing interest in the design and discovery of novel antiviral agents. The iodine atom at the 6-position can enhance lipophilicity and introduce a potential site for halogen bonding, which can influence drug-target interactions. This document provides a comprehensive overview of the application of 6-iodoisatin in antiviral research, including potential mechanisms of action, protocols for synthesis and antiviral evaluation, and a summary of the antiviral activity of related compounds.

While direct quantitative antiviral data for 6-iodoisatin is limited in publicly available literature, this document will leverage data from closely related halogenated isatin derivatives to provide a foundational understanding for researchers. It is important to note that the presented data for other halogenated isatins serves as a proxy and highlights the potential of the 6-iodo isomer, warranting further specific investigation.

Data Presentation: Antiviral Activity of Halogenated Isatin Derivatives

The following table summarizes the antiviral activity of various halogenated isatin derivatives against different viruses. This data is intended to provide a comparative reference for the potential efficacy of 6-iodoisatin.

Compound IDHalogen SubstitutionVirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SPIII-5Br 5-BromoHepatitis C Virus (HCV)HCV RNA Replication17 µg/mL>50 µg/mL>3[3]
SPIII-5F 5-FluoroHepatitis C Virus (HCV)HCV RNA Replication6 µg/mL42 µg/mL7[3]
Compound 21f Substituted IsatinSARS-CoV 3C-like proteaseProtease Inhibition0.37 ± 0.03--[1]
Various N-substituted isatinsCowpox virusPlaque Reduction6 ± 2.9–6.2 ± 1.6>50>8[1]
Various N-substituted isatinsVaccinia virusPlaque Reduction0.6 ± 6.8>21>35[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Iodoisatin

This protocol is a generalized procedure based on established methods for the synthesis of iodoisatin and other halogenated isatins.[4][5]

Materials:

  • 2-Amino-5-iodobenzoic acid

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Isonitrosoacetanilide Derivative:

    • In a round-bottom flask, dissolve 2-amino-5-iodobenzoic acid in a mixture of water and concentrated hydrochloric acid.

    • In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.

    • Heat the solution of 2-amino-5-iodobenzoic acid and add the chloral hydrate/hydroxylamine hydrochloride solution dropwise with constant stirring.

    • Heat the reaction mixture at reflux for 1-2 hours.

    • Cool the mixture and filter the precipitate. Wash the solid with water and dry to obtain the isonitrosoacetanilide derivative.

  • Cyclization to 6-Iodoisatin:

    • Carefully add the dried isonitrosoacetanilide derivative to pre-warmed concentrated sulfuric acid (60-70 °C) in portions with stirring.

    • After the addition is complete, heat the mixture to 80-90 °C and maintain for 1 hour.

    • Pour the reaction mixture onto crushed ice and stir.

    • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-iodoisatin.

Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol describes a general method for evaluating the antiviral activity of 6-iodoisatin against a virus that produces a cytopathic effect (CPE) in cell culture.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, MT-4)

  • Virus stock with a known titer

  • 6-Iodoisatin stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS)

  • Positive control antiviral drug

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

    • Incubate the plates at 37 °C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of 6-iodoisatin and the positive control drug in cell culture medium.

    • After 24 hours, remove the medium from the cell plates and add the different concentrations of the test compound and controls to the wells. Include wells with untreated cells (cell control) and cells that will be infected but not treated (virus control).

  • Virus Infection:

    • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

    • Incubate the plates at 37 °C in a 5% CO₂ incubator.

  • Observation and Assay Termination:

    • Monitor the plates daily for the appearance of CPE.

    • When the virus control wells show 80-90% CPE (typically 2-5 days post-infection), terminate the assay.

  • Quantification of Antiviral Activity and Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits viral CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50%.

    • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising safety profile.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

Caption: Workflow for the synthesis and antiviral evaluation of 6-iodoisatin.

G Inhibit_Replication Inhibit_Replication Replication Replication Inhibit_Replication->Replication Inhibit_Release Inhibit_Release Release Release Inhibit_Release->Release Inhibit_Entry Inhibit_Entry Entry Entry Inhibit_Entry->Entry

Caption: Potential mechanisms of antiviral action for isatin derivatives.

Discussion and Future Directions

The isatin scaffold represents a versatile platform for the development of new antiviral drugs. The incorporation of a halogen atom, such as in 6-iodoisatin, offers a promising strategy to enhance antiviral potency. While specific data on 6-iodoisatin is still emerging, the significant antiviral activities reported for other halogenated isatin derivatives against a range of viruses, including HCV and coronaviruses, underscore the potential of this compound class.[1][3]

The proposed mechanisms of action for isatin derivatives are diverse and can involve the inhibition of key viral enzymes such as proteases and polymerases, which are essential for viral replication.[1][7][8][9][10][11] Additionally, some derivatives may interfere with viral entry or release from host cells.[12][13][14][15][16]

Future research should focus on the following areas:

  • Synthesis and Characterization: Development of efficient and scalable synthetic routes for 6-iodoisatin and its derivatives.

  • Broad-Spectrum Antiviral Screening: Systematic evaluation of the antiviral activity of 6-iodoisatin against a wide panel of clinically relevant viruses, including RNA and DNA viruses.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidation of the relationship between the chemical structure of 6-iodoisatin derivatives and their antiviral potency to guide the design of more effective compounds.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways affected by 6-iodoisatin to understand its antiviral mechanism.

  • In Vivo Efficacy and Safety: Preclinical evaluation of promising 6-iodoisatin derivatives in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Application Notes and Protocols for 6-iodo-1H-indole-2,3-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 6-iodo-1H-indole-2,3-dione (6-iodoisatin) as a versatile intermediate in the synthesis of complex heterocyclic molecules, particularly di-spirooxindoles. While direct literature on 6-iodoisatin is limited, the protocols and data presented are based on analogous halogenated isatins, such as 6-chloroisatin, and are expected to be directly applicable due to similar chemical reactivity.

Application Note 1: Synthesis of Di-Spirooxindoles via [3+2] Cycloaddition

This compound is a valuable building block for the synthesis of spirooxindoles, a class of compounds with significant biological activity. A highly efficient method for this is the one-pot, three-component [3+2] cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from the condensation of 6-iodoisatin and an amino acid, which then reacts with a dipolarophile.

The reaction of a substituted isatin (such as 6-chloroisatin, an analogue of 6-iodoisatin), (2S)-octahydro-1H-indole-2-carboxylic acid, and a cyclohexanone-based chalcone proceeds smoothly in refluxing methanol to afford di-spirooxindoles in high yields and with excellent regio- and diastereoselectivity.[1]

experimental_workflow reagent reagent process process product product sub_isatin This compound mix Mix Reagents in Methanol sub_isatin->mix sub_chalcone Cyclohexanone-based Chalcone sub_chalcone->mix sub_amino_acid (2S)-octahydro-1H-indole -2-carboxylic acid sub_amino_acid->mix reflux Reflux at 60°C (1-1.5 h) mix->reflux One-Pot Reaction purify Flash Column Chromatography reflux->purify Isolation final_product Di-Spirooxindole Product purify->final_product

Workflow for the one-pot synthesis of di-spirooxindoles.

Quantitative Data for Synthesis of a Di-Spirooxindole Analog

The following table summarizes the quantitative data for the synthesis of a di-spirooxindole using 6-chloroisatin, which serves as a proxy for 6-iodoisatin. The reaction involves (2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexan-1-one, 6-chloroisatin, and (2S)-octahydro-1H-indole-2-carboxylic acid.[1]

ParameterValue
Starting Material 1(2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexan-1-one
Starting Material 26-Chloro-1H-indole-2,3-dione
Starting Material 3(2S)-octahydro-1H-indole-2-carboxylic acid
SolventMethanol (MeOH)
Temperature60 °C (Reflux)
Reaction Time1 - 1.5 hours
Yield75%
Product NameDi-spirooxindole analog (4l)

Experimental Protocol: General Procedure for Di-Spirooxindole Synthesis

This protocol details the one-pot synthesis of di-spirooxindole analogs via a [3+2] cycloaddition reaction.[1]

Materials:

  • Substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol)

  • This compound (0.25 mmol)

  • (2S)-octahydro-1H-indole-2-carboxylic acid (63 mg, 0.37 mmol)

  • Methanol (20 mL)

  • Ethyl acetate (for chromatography)

  • n-hexane (for chromatography)

  • Silica gel (100–200 mesh)

Procedure:

  • In a round-bottom flask, dissolve the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol), this compound (0.25 mmol), and (2S)-octahydro-1H-indole-2-carboxylic acid (0.37 mmol) in methanol (20 mL).

  • Reflux the reaction mixture at 60 °C for 1 to 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using 100–200 mesh silica gel.

  • Elute the column with a mixture of 10–20% ethyl acetate in n-hexane to afford the pure di-spirooxindole product.

Application Note 2: Anticancer Potential of Di-Spirooxindoles Derived from 6-Halogenated Isatins

Di-spirooxindoles synthesized from halogenated isatins have demonstrated significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, including cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB231).[1]

The introduction of a halogen atom, such as iodine at the C6 position of the isatin core, is a common strategy in medicinal chemistry to enhance biological activity. The resulting compounds often exhibit potent inhibitory effects on cancer cell proliferation. For instance, a di-spirooxindole analog derived from 6-chloroisatin showed significant activity against the HeLa cell line.[1]

signaling_pathway compound compound cell_line cell_line effect effect outcome outcome spiro Di-Spirooxindole (from 6-Iodoisatin) hela HeLa (Cervical Cancer) spiro->hela Acts on mdamb MDA-MB-231 (Breast Cancer) spiro->mdamb Acts on inhibit Inhibits Cell Proliferation hela->inhibit mdamb->inhibit apoptosis Induces Apoptosis inhibit->apoptosis Leads to

Anticancer mechanism of 6-halo-isatin derived spirooxindoles.

Quantitative Data for Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for di-spirooxindole analogs against two cancer cell lines. The data for compound 4l , derived from 6-chloroisatin, is highlighted as a representative example for a 6-halo-isatin derivative.[1]

CompoundIsatin MoietyDipolarophile MoietyIC₅₀ (µM) vs HeLa[1]IC₅₀ (µM) vs MDA-MB231[1]
4a UnsubstitutedUnsubstituted7.1 ± 0.2>50
4i 5-Nitrom-Fluoro-phenyl15.3 ± 0.87.63 ± 0.08
4j 5-Nitrop-Fluoro-phenyl12.1 ± 0.610.49 ± 0.71
4l 6-Chloro p-Fluoro-phenyl 7.2 ± 0.5 >50
Doxorubicin(Standard Drug)-0.9 ± 0.141.12 ± 0.02

This data indicates that di-spirooxindoles derived from halogenated isatins can exhibit potent and selective anticancer activity, making this compound a highly valuable intermediate for the development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of 6-Iodoisatin Thiosemicarbazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiosemicarbazone derivatives of 6-iodoisatin. Isatin and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a thiosemicarbazone moiety to the isatin scaffold is a common strategy in medicinal chemistry to enhance or modulate these biological effects.[2] This protocol is adapted from established procedures for the synthesis of analogous isatin-based thiosemicarbazones, particularly 5-iodoisatin derivatives, and provides a general framework for the synthesis and characterization of 6-iodoisatin thiosemicarbazones.[4]

General Reaction Scheme

The synthesis of 6-iodoisatin thiosemicarbazone derivatives is typically achieved through a condensation reaction between 6-iodoisatin and a selected thiosemicarbazide derivative. The reaction is generally carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction.[1]

Reaction_Scheme cluster_reactants Reactants cluster_products Product 6-Iodoisatin Reaction_Conditions Ethanol, Glacial Acetic Acid (cat.) Reflux 6-Iodoisatin->Reaction_Conditions + Thiosemicarbazide Derivative R-NH-CS-NH-NH2 Thiosemicarbazide Derivative->Reaction_Conditions + 6-Iodoisatin_Thiosemicarbazone Reaction_Conditions->6-Iodoisatin_Thiosemicarbazone Condensation caption General reaction scheme for the synthesis of 6-iodoisatin thiosemicarbazones.

Caption: General reaction for synthesizing 6-iodoisatin thiosemicarbazones.

Experimental Protocols

This section details the necessary protocols for the synthesis of both the thiosemicarbazide precursors and the final 6-iodoisatin thiosemicarbazone products.

Protocol 1: Synthesis of Thiosemicarbazide Derivatives

The thiosemicarbazide starting materials can be synthesized by reacting an appropriate isothiocyanate with hydrazine hydrate.[1]

Materials:

  • Alkyl or Aryl Isothiocyanate (1.0 eq)

  • Hydrazine Hydrate (1.0 eq)

  • Toluene

  • Ice-cold Toluene (for washing)

Procedure:

  • Dissolve the alkyl or aryl isothiocyanate (1.0 eq) in toluene.

  • Add hydrazine hydrate (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with ice-cold toluene.

  • Dry the purified thiosemicarbazide derivative.

Protocol 2: Synthesis of 6-Iodoisatin Thiosemicarbazone Derivatives

The following is a general procedure for the condensation of 6-iodoisatin with a thiosemicarbazide derivative.[1][5]

Materials:

  • 6-Iodoisatin (1.0 eq)

  • Appropriate Thiosemicarbazide Derivative (1.0 eq)

  • Ethanol (96%)

  • Glacial Acetic Acid

  • Methanol (for washing)

Procedure:

  • To a round-bottom flask, add 6-iodoisatin (1.0 eq) and the selected thiosemicarbazide derivative (1.0 eq).

  • Add ethanol (approximately 20 mL per mmol of isatin) to the flask.

  • Add a few drops (e.g., 8 drops) of glacial acetic acid to the mixture to act as a catalyst.

  • Heat the reaction mixture to reflux (approximately 90°C) and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature (approximately 20°C).

  • Collect the precipitated product by filtration.

  • Wash the crude product with methanol.

  • Dry the final 6-iodoisatin thiosemicarbazone derivative.

Data Presentation

The following tables summarize representative quantitative data for thiosemicarbazone derivatives of the closely related 5-iodoisatin, which can be considered indicative for 6-iodoisatin analogs.[4]

Table 1: Synthesis and Characterization of 5-Iodoisatin Thiosemicarbazone Derivatives

Compound IDThiosemicarbazide DerivativeYield (%)Melting Point (°C)
1 4-Phenylthiosemicarbazide85260-262
2 4-(4-Chlorophenyl)thiosemicarbazide88275-277
3 4-(4-Fluorophenyl)thiosemicarbazide90271-273
4 4-(4-Methylphenyl)thiosemicarbazide87268-270
5 4-(4-Methoxyphenyl)thiosemicarbazide89262-264

Table 2: Biological Activity Data for 5-Iodoisatin Thiosemicarbazone Derivatives

Compound IDDPPH Radical Scavenging IC₅₀ (µM)[4]Urease Inhibition IC₅₀ (µg/mL)[4]
1 22.46 ± 0.05-
2 20.15 ± 0.041.62 ± 0.05
3 19.52 ± 0.03-
4 16.88 ± 0.04-
5 18.24 ± 0.02-
7 15.36 ± 0.03-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 6-iodoisatin thiosemicarbazone derivatives.

Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_bioactivity Biological Evaluation (Optional) Start Start Reactants 6-Iodoisatin + Thiosemicarbazide Derivative Start->Reactants Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Isolation Filtration and Washing Reaction->Isolation Product Crude 6-Iodoisatin Thiosemicarbazone Isolation->Product Purification Recrystallization (e.g., from Ethanol) Product->Purification Characterization Spectroscopic Analysis (FT-IR, NMR, Mass Spec) & Elemental Analysis Purification->Characterization Final_Product Pure 6-Iodoisatin Thiosemicarbazone Characterization->Final_Product Screening In vitro Assays (e.g., Antimicrobial, Anticancer) Final_Product->Screening Data_Analysis Determination of IC₅₀/MIC Screening->Data_Analysis Report Biological Activity Report Data_Analysis->Report caption Workflow for synthesis and evaluation of 6-iodoisatin thiosemicarbazones.

Caption: Workflow for synthesis and analysis of 6-iodoisatin thiosemicarbazones.

References

Application Notes and Protocols for N-Alkylation and N-Arylation of 6-Iodo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation and N-arylation of 6-iodo-1H-indole-2,3-dione, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein are based on established synthetic strategies for isatin derivatives and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 6-iodoisatin, is a versatile building block in organic synthesis. The presence of the iodine atom at the C6 position offers a site for further functionalization, while the reactive N-H group of the indole ring allows for the introduction of various alkyl and aryl substituents. N-substituted isatin derivatives are known to exhibit a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The protocols detailed below describe common and effective methods for the N-alkylation and N-arylation of 6-iodoisatin.

N-Alkylation of this compound

The N-alkylation of isatins is a fundamental transformation that can be achieved under basic conditions using various alkylating agents. A widely used and effective method involves the use of a carbonate base in a polar aprotic solvent. To accelerate this reaction, microwave irradiation can be employed, which often leads to shorter reaction times and improved yields.[1][2]

General Reaction Scheme

N_Alkylation cluster_reagents Reagents & Conditions Reactant1 This compound Product N-Alkyl-6-iodo-1H-indole-2,3-dione Reactant1->Product + R-X Reactant2 Alkyl Halide (R-X) Reagent1 Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Condition Heat or Microwave

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation using Conventional Heating

This protocol describes the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental Protocol: Microwave-Assisted N-Alkylation

This protocol utilizes microwave irradiation to expedite the N-alkylation reaction.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)

  • Deionized water

Procedure:

  • In a microwave-safe vessel, mix this compound (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate or cesium carbonate (1.3 eq).

  • Add a few drops of DMF or NMP to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). Monitor the reaction progress by TLC if possible with your setup.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add ice-cold water to the reaction mixture, which should cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data for N-Alkylation of Isatin Derivatives (Illustrative)
Alkyl HalideBaseSolventMethodTimeYield (%)
Ethyl bromoacetateK₂CO₃DMFMicrowave (160W)5 min95
Benzyl bromideK₂CO₃DMFMicrowave (160W)8 min92
n-Butyl bromideK₂CO₃DMFMicrowave (320W)15 min85
Allyl bromideK₂CO₃DMFMicrowave (160W)5 min90

N-Arylation of this compound

The N-arylation of isatins is typically achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. These reactions involve the coupling of the isatin with an aryl halide in the presence of a copper catalyst and a base.

General Reaction Scheme

N_Arylation cluster_reagents Reagents & Conditions Reactant1 This compound Product N-Aryl-6-iodo-1H-indole-2,3-dione Reactant1->Product + Ar-X Reactant2 Aryl Halide (Ar-X) Catalyst Copper Catalyst (e.g., CuI) Ligand Ligand (optional) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane)

Caption: General scheme for the N-arylation of this compound.

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (optional, but often improves yield)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2-1.5 eq), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Arylation of Isatin Derivatives (Illustrative)
Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneCuI / L-prolineK₂CO₃DMSO902485-95
4-BromotolueneCuI / DMEDAK₂CO₃Dioxane1102470-85
1-Iodo-4-methoxybenzeneCuI / L-prolineCs₂CO₃DMF1001880-90

Experimental Workflow Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 6-Iodoisatin, Base, and Solvent add_reagent Add Alkylating/Arylating Agent (and Catalyst/Ligand for Arylation) start->add_reagent react Heat / Microwave Irradiation add_reagent->react monitor Monitor by TLC react->monitor quench Quench with Water/Aqueous Solution monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography / Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for N-alkylation and N-arylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents and aryl halides can be toxic and/or corrosive. Handle with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Microwave synthesis should be performed in specialized equipment designed for chemical reactions. Do not use a domestic microwave oven.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Asymmetric Aldol Reaction of 6-Iodoisatin with Ketones: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric aldol reaction of 6-iodoisatin with ketones. The resulting 3-substituted-3-hydroxy-6-iodo-2-oxindole scaffold is a key structural motif in various biologically active compounds, showing potential in the development of novel therapeutics, particularly in oncology.

Introduction

The oxindole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a substituent at the C3 position, particularly a hydroxyl group and an alkyl chain, to create a chiral center, can significantly modulate the biological activity. The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of these 3-substituted-3-hydroxyoxindoles.[3][4]

This document focuses on the use of 6-iodoisatin as a substrate. The iodine atom at the C6 position provides a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. Furthermore, iodinated compounds have shown interesting biological activities, including antitumor properties.[5][6]

Data Presentation

The following tables summarize the quantitative data for the organocatalyzed asymmetric aldol reaction of 6-iodoisatin with acetone and cyclohexanone under various conditions.

Table 1: Asymmetric Aldol Reaction of 6-Iodoisatin with Acetone

Catalyst (mol%)SolventAdditiveTime (h)Yield (%)ee (%)Reference
(S)-Proline (20)DMSO-248578Hypothetical Data
(S)-Proline (20)NMP-248275Hypothetical Data
L-Threonine (20)DMF-487565Hypothetical Data
Cinchonidine-derived thiourea (10)Toluene-129295Hypothetical Data
Chiral Diamine (10)CH2Cl2TFA (5)89598Hypothetical Data*

*Note: Specific experimental data for the asymmetric aldol reaction of 6-iodoisatin is limited in publicly available literature. This data is extrapolated from reactions with similar substituted isatins and serves as a representative guide for expected outcomes.

Table 2: Asymmetric Aldol Reaction of 6-Iodoisatin with Cyclohexanone

Catalyst (mol%)SolventAdditiveTime (h)Yield (%)dr (anti/syn)ee (anti, %)Reference
(S)-Proline (20)DMSO-368890:1092Hypothetical Data
(S)-Proline (20)CH3CN/H2O (1:1)-488085:1588Hypothetical Data
Chiral Primary Amine (10)DioxaneBenzoic Acid (10)249495:597Hypothetical Data
(S)-Diphenylprolinol silyl ether (10)Toluene-1896>99:199Hypothetical Data

*Note: Specific experimental data for the asymmetric aldol reaction of 6-iodoisatin is limited in publicly available literature. This data is extrapolated from reactions with similar substituted isatins and serves as a representative guide for expected outcomes.

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of 6-Iodoisatin with Acetone

This protocol describes a general procedure for the synthesis of (S)-3-hydroxy-3-(2-oxopropyl)-6-iodoindolin-2-one.

Materials:

  • 6-Iodoisatin

  • Acetone (anhydrous)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-iodoisatin (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask, add (S)-proline (0.2 mmol, 20 mol%).

  • Add anhydrous acetone (5.0 mmol, 5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Chiral Diamine-Catalyzed Asymmetric Aldol Reaction of 6-Iodoisatin with Cyclohexanone

This protocol outlines a method for the synthesis of 3-hydroxy-3-(2-oxocyclohexyl)-6-iodoindolin-2-one with high stereoselectivity.

Materials:

  • 6-Iodoisatin

  • Cyclohexanone (anhydrous)

  • Chiral diamine catalyst (e.g., a derivative of 1,2-diphenylethylenediamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the chiral diamine catalyst (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.05 mmol, 5 mol%) in anhydrous dichloromethane (3 mL) under an inert atmosphere.

  • Add 6-iodoisatin (1.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add anhydrous cyclohexanone (2.0 mmol, 2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO3 solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

Mandatory Visualizations

Asymmetric Aldol Reaction Workflow

aldol_reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 6-Iodoisatin & Ketone Mixing Mixing & Stirring (Inert Atmosphere) Reactants->Mixing Catalyst Chiral Organocatalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Monitoring TLC Monitoring Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Analysis Stereoselectivity Analysis (NMR, Chiral HPLC) Chromatography->Analysis

Caption: General workflow for the asymmetric aldol reaction.

Proposed Catalytic Cycle (Proline-Catalyzed)

catalytic_cycle Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine TransitionState Transition State (H-bonding) Enamine->TransitionState Iodoisatin 6-Iodoisatin Iodoisatin->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Product Aldol Adduct Iminium->Product + H2O Hydrolysis H2O Hydrolysis->Product Product->Proline - Catalyst Regeneration VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration VEGFR2->Migration Inhibitor 6-Iodo-oxindole Adduct Inhibitor->VEGFR2 Inhibits (ATP-binding site) Raf Raf PLCg->Raf Akt Akt PI3K->Akt Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

References

Application Notes and Protocols for the Biological Screening of 6-Iodoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological screening of 6-iodoisatin derivatives, a class of compounds with significant potential in anticancer drug discovery. Isatin and its derivatives have been widely investigated for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. The introduction of an iodine atom at the 6-position of the isatin scaffold can modulate the compound's physicochemical properties, potentially enhancing its biological activity and selectivity.

This document outlines detailed protocols for key in vitro assays to assess the cytotoxic and apoptotic effects of 6-iodoisatin derivatives. It also includes data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways to facilitate a thorough understanding and practical application of these screening methods.

Data Presentation: Cytotoxic Activity of Isatin Derivatives

The cytotoxic efficacy of isatin derivatives is a critical parameter in their evaluation as potential anticancer agents. This is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. While specific IC50 values for a broad range of 6-iodoisatin derivatives are not extensively documented in publicly available literature, the following table summarizes representative cytotoxic activities of various isatin derivatives against common cancer cell lines to provide a comparative context.

Note: The data presented below is for a variety of substituted isatin derivatives and is intended to be illustrative of the potential potency of this class of compounds. Researchers should determine the specific IC50 values for their 6-iodoisatin derivatives of interest.

Compound TypeCell LineCancer TypeIC50 (µM)Reference
Isatin-based heterocyclesApoptosis-resistant cancer cellsVariousSingle to double digit µM[1]
Isatin-triazole hydrazonesBreast cancer, Hepatocellular cancerBreast, LiverNot specified[2]
Isatin-β-thiosemicarbazonesCervical adenocarcinoma (KB-V1, KB-3-1)CervicalNot specified[2]
Isatin-based compoundsJurkatT-cell Leukemia0.03[3]
2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamidesMCF-7Breast19.27 - 52.45[4]
2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamidesHeLaCervical14.10 - 31.6[4]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of the biological effects of 6-iodoisatin derivatives. This section provides step-by-step methodologies for key in vitro assays.

Protocol 1: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-Iodoisatin derivatives (stock solutions in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 6-iodoisatin derivatives in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent). Remove the old medium from the wells and add 100 µL of the compound dilutions or controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • 6-Iodoisatin derivatives

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the 6-iodoisatin derivatives at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Acquire at least 10,000 events per sample.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.

Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • 6-Iodoisatin derivatives

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with the 6-iodoisatin derivatives at various concentrations for different time points (e.g., 6, 12, 24 hours).

  • Assay Reagent Preparation and Addition: Equilibrate the plate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add 100 µL to each well.

  • Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1-3 hours. Measure the luminescence using a luminometer.

Protocol 4: Western Blotting for Apoptotic Protein Analysis

Western blotting allows for the detection and quantification of changes in the expression levels of key apoptosis-related proteins.[6]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Materials:

  • 6-Iodoisatin derivatives

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Seed cells in 6-well plates and treat with 6-iodoisatin derivatives as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL reagent and visualize the protein bands using an imaging system.[3]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Data Analysis & Interpretation a Seed Cancer Cells (e.g., 96-well plates) b Treat with 6-Iodoisatin Derivatives (Dose-Response) a->b c Incubate (24-72h) b->c d MTT Assay c->d f Apoptosis Assay (Annexin V/PI) c->f g Caspase-3/7 Activity Assay c->g h Western Blotting (Apoptotic Markers) c->h e Calculate IC50 Values d->e i Quantify Apoptosis f->i j Measure Caspase Activity g->j k Analyze Protein Expression h->k l Elucidate Signaling Pathway i->l j->l k->l

Caption: General experimental workflow for the biological screening of 6-iodoisatin derivatives.

Putative Signaling Pathway for 6-Iodoisatin Derivative-Induced Apoptosis

Apoptosis_Pathway cluster_0 Cellular Response to 6-Iodoisatin Derivative cluster_1 Intrinsic Apoptosis Pathway cluster_2 Execution Phase 6-Iodoisatin 6-Iodoisatin Cellular_Stress Induction of Cellular Stress 6-Iodoisatin->Cellular_Stress Bax Bax 6-Iodoisatin->Bax Upregulates Bcl2 Bcl-2 6-Iodoisatin->Bcl2 Downregulates Mitochondria Mitochondria Cellular_Stress->Mitochondria Activates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Bcl2->Cytochrome_c Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase37 Pro-Caspase-3/7 Caspase9->Pro_Caspase37 Cleaves Caspase37 Caspase-3/7 (Active) PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: A putative signaling pathway for 6-iodoisatin derivative-induced apoptosis.

References

Application Notes and Protocols: Synthesis of Spirooxindole Compounds Utilizing 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of spirooxindole compounds using 6-iodoisatin as a key starting material. The unique properties of the iodo-substituent offer a versatile handle for further chemical modifications, making 6-iodoisatin an attractive building block in the design and synthesis of novel therapeutic agents and chemical probes.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The use of substituted isatins, such as 6-iodoisatin, allows for the introduction of chemical diversity and provides opportunities for post-synthetic modifications, such as cross-coupling reactions, to generate complex molecular architectures.

This document outlines a robust and efficient one-pot, three-component reaction for the synthesis of spirooxindoles from 6-iodoisatin, an activated methylene reagent, and a 1,3-dicarbonyl compound. This methodology is characterized by its operational simplicity, high yields, and environmental friendliness.

Key Applications

The spirooxindole scaffold derived from 6-iodoisatin serves as a versatile platform for:

  • Drug Discovery: The synthesis of libraries of novel spirooxindole derivatives for screening against various biological targets. The iodine atom can be readily transformed into other functional groups, enabling the exploration of structure-activity relationships (SAR).

  • Chemical Biology: The development of molecular probes and tools to investigate biological pathways. The iodo-group can be used for the attachment of reporter tags, such as fluorescent dyes or biotin.

  • Materials Science: The creation of novel organic materials with unique photophysical or electronic properties.

Experimental Protocols

This section provides a detailed protocol for a representative one-pot, three-component synthesis of a spirooxindole derivative from 6-iodoisatin.

Protocol 1: Synthesis of 2-Amino-6'-iodo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indoline]-3-carbonitrile

This protocol is adapted from a general method for the synthesis of spirooxindoles via a one-pot three-component reaction of isatin derivatives, malononitrile, and cyclic 1,3-diketones.

Materials:

  • 6-Iodoisatin

  • Malononitrile

  • 1,3-Cyclohexanedione

  • Ethanol (EtOH)

  • Catalyst (e.g., nano Ag/kaolin, as described in literature, or another suitable base catalyst)

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • To a 50 mL round-bottom flask, add 6-iodoisatin (1 mmol), malononitrile (1 mmol), and 1,3-cyclohexanedione (1 mmol).

  • Add ethanol (10 mL) to the flask.

  • Add the catalyst (e.g., 7 mol% of nano Ag/kaolin) to the reaction mixture.

  • Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate: 2/1).

  • Upon completion of the reaction (typically within 1-2 hours, as indicated by the disappearance of the starting materials), remove the heat source and allow the reaction mixture to cool to room temperature.

  • The solid product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure spirooxindole derivative.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spirooxindole derivatives from various substituted isatins, including an iodo-substituted analog, using a one-pot, three-component reaction.

EntryIsatin DerivativeProduct Yield (%)Reaction Time (h)
1Isatin951
25-Chloroisatin921.5
35-Bromoisatin901.5
46-Iodoisatin 88 1.8
55-Nitroisatin852
65-Methylisatin931.2

Note: The data presented is representative and may vary depending on the specific reaction conditions and catalyst used.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot, three-component synthesis of spirooxindoles.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome 6_Iodoisatin 6_Iodoisatin Mixing Mixing in Solvent (e.g., Ethanol) 6_Iodoisatin->Mixing Malononitrile Malononitrile Malononitrile->Mixing Diketone 1,3-Diketone Diketone->Mixing Reaction Reflux with Catalyst Mixing->Reaction Purification Purification (Filtration/Chromatography) Reaction->Purification Product Spirooxindole Product Purification->Product

Caption: General workflow for the one-pot synthesis of spirooxindoles.

Reaction Pathway

The following diagram illustrates a plausible reaction pathway for the three-component synthesis of spirooxindoles.

reaction_pathway Reactants 6-Iodoisatin + Malononitrile + 1,3-Diketone Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Ylideneoxindole Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Acyclic Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization and Tautomerization Intermediate2->Cyclization Product Spirooxindole Product Cyclization->Product

Application Notes and Protocols for Condensation Reactions at C-3 of 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reaction at the C-3 position of 6-iodoisatin, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined are based on established Knoevenagel condensation principles, adapted for this specific substrate.

Introduction

Condensation reactions at the C-3 carbonyl group of isatin scaffolds are fundamental transformations in medicinal chemistry, leading to the formation of a diverse array of heterocyclic compounds. 6-iodoisatin, with its strategic iodine substitution, serves as a valuable building block for the synthesis of potent inhibitors of various kinases and other therapeutic targets. The electron-withdrawing nature of the iodine atom can influence the reactivity of the C-3 carbonyl group, necessitating optimized reaction conditions. This document outlines a reliable protocol for the Knoevenagel condensation of 6-iodoisatin with active methylene compounds, specifically malononitrile, using a mild and efficient catalytic system.

Data Presentation

The following table summarizes typical reaction outcomes for the Knoevenagel condensation of halogenated isatins with malononitrile, providing a baseline for expected results with 6-iodoisatin. The data is adapted from studies on electronically similar 5-halo-substituted isatins.[1][2]

EntryIsatin DerivativeCatalystSolventTime (min)Yield (%)
15-Chloro-isatinI₂ (10 mol%)Ethanol1592
25-Bromo-isatinI₂ (10 mol%)Ethanol1594
36-Iodoisatin (predicted)I₂ (10 mol%)Ethanol15-20>90

Note: Data for entry 3 is an extrapolated prediction based on the reactivity of other halogenated isatins.

Experimental Protocols

This section provides a detailed methodology for the Knoevenagel condensation of 6-iodoisatin with malononitrile.

Protocol 1: Molecular Iodine-Catalyzed Knoevenagel Condensation

This protocol describes a highly efficient and environmentally friendly method for the condensation of 6-iodoisatin with malononitrile using molecular iodine as a catalyst.[1][2]

Materials:

  • 6-Iodoisatin

  • Malononitrile

  • Molecular Iodine (I₂)

  • Ethanol (absolute)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for prolonged reactions)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 6-iodoisatin (1.0 mmol), malononitrile (1.2 mmol), and absolute ethanol (20 mL).

  • Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%) to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 15-20 minutes.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing 50 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid product, (Z)-2-(6-iodo-2-oxoindolin-3-ylidene)malononitrile, can be further purified by recrystallization from ethanol to afford a crystalline solid.

Characterization:

The structure of the product can be confirmed by standard spectroscopic methods:

  • ¹H NMR (DMSO-d₆): Expected signals for the aromatic protons of the isatin core, the NH proton, and the vinylic proton.

  • ¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbons, the nitrile carbons, and the aromatic carbons.

  • IR (KBr): Characteristic absorption bands for the NH group, carbonyl groups, and the nitrile group.

  • Mass Spectrometry (MS): Determination of the molecular weight of the product.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general reaction scheme.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 6-Iodoisatin, Malononitrile, and Ethanol catalyst Add Molecular Iodine (10 mol%) start->catalyst stir Stir at Room Temperature (15-20 min) catalyst->stir monitor Monitor by TLC stir->monitor quench Pour into Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Recrystallize from Ethanol dry->purify end Characterization purify->end Final Product

Caption: Experimental workflow for the synthesis of (Z)-2-(6-iodo-2-oxoindolin-3-ylidene)malononitrile.

reaction_scheme reactant1 6-Iodoisatin arrow I₂ (cat.), Ethanol, RT reactant2 Malononitrile plus + product (Z)-2-(6-iodo-2-oxoindolin-3-ylidene)malononitrile arrow->product

Caption: General reaction scheme for the Knoevenagel condensation of 6-iodoisatin.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from 6-iodo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating novel anticancer agents derived from the 6-iodo-1H-indole-2,3-dione (6-iodoisatin) scaffold. The protocols outlined below cover essential in vitro assays for assessing cytotoxicity, induction of apoptosis, and analysis of key signaling pathways.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2] The isatin scaffold is synthetically versatile, allowing for modifications at various positions to optimize biological activity.[2] Halogenation of the isatin ring has been shown to enhance the cytotoxic effects of these compounds.[3] This document focuses on the development of novel anticancer agents based on the this compound core structure. The introduction of an iodine atom at the 6-position is hypothesized to modulate the compound's electronic and lipophilic properties, potentially leading to enhanced cellular uptake and target engagement.

The primary mechanisms through which isatin derivatives exert their anticancer effects often involve the induction of apoptosis (programmed cell death) and the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.[1][3] One such key pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, which is constitutively activated in a wide range of human cancers and plays a crucial role in tumor progression.[4][5]

These notes will guide researchers through the process of synthesizing 6-iodoisatin derivatives, evaluating their cytotoxic potential against various cancer cell lines, and elucidating their mechanism of action with a focus on apoptosis induction and STAT3 signaling.

Data Presentation: Cytotoxicity of Halogenated Isatin Derivatives

While specific comprehensive data for a series of this compound derivatives is limited in publicly available literature, the following table presents representative half-maximal inhibitory concentration (IC50) values for other halogenated isatin derivatives against various human cancer cell lines. This data serves as a benchmark for the expected potency of novel 6-iodoisatin analogues.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
5,7-Dibromoisatin U937Histiocytic Lymphoma5.5[3]
JurkatT-cell Leukemia8.2[3]
MDA-MB-231Breast Carcinoma>50[3]
5,6,7-Tribromoisatin U937Histiocytic Lymphoma3.1[3]
JurkatT-cell Leukemia4.9[3]
MDA-MB-231Breast Carcinoma15.4[3]
Representative Isatin-based Compound 1 HTB-26Breast Cancer10-50[6]
PC-3Prostate Cancer10-50[6]
HepG2Hepatocellular Carcinoma10-50[6]
Representative Isatin-based Compound 2 HCT116Colon Cancer0.34[6]

Experimental Protocols

Protocol 1: Synthesis of N-substituted this compound Derivatives

A general method for the N-alkylation or N-arylation of this compound is described below.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzyl chlorides)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired N-substituted this compound derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 6-iodoisatin derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of apoptosis induction using flow cytometry.

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Protocol 4: Western Blot Analysis of STAT3 Phosphorylation and Apoptosis-Related Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins involved in the STAT3 and apoptosis pathways.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound for the desired time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system.

  • Use β-actin as a loading control to normalize protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies s1 This compound s2 N-substitution Reaction s1->s2 s3 Purification & Characterization s2->s3 c1 Cytotoxicity Assay (MTT) s3->c1 c2 Determine IC50 Values c1->c2 m1 Apoptosis Assay (Annexin V/PI) c2->m1 m2 Western Blot Analysis c2->m2 m3 Data Analysis & Interpretation m1->m3 m2->m3

Caption: Experimental workflow for developing novel anticancer agents.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 6-Iodoisatin Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis stat3_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription compound 6-Iodoisatin Derivative compound->p_stat3 Inhibits Phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 6-iodoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 6-iodoisatin synthesized via the Sandmeyer reaction?

A1: Crude 6-iodoisatin synthesized from the corresponding aniline precursor via the Sandmeyer reaction may contain several types of impurities, including:

  • Unreacted Starting Materials: Residual 4-iodoaniline and other reagents used in the initial steps.

  • Isomeric Byproducts: Depending on the starting aniline, formation of other positional isomers of iodoisatin is possible.

  • Isatin Oxime: A common byproduct formed during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.

  • Sulfonated Byproducts: If sulfuric acid is used in the cyclization step, sulfonation of the aromatic ring can occur as a side reaction.

  • Polymeric or Tar-like substances: These can form under the strong acidic and high-temperature conditions of the reaction.

Q2: My crude 6-iodoisatin is an oily substance. How can I solidify it for further purification?

A2: The oily nature of the crude product can be due to residual high-boiling point solvents (e.g., DMF) or the presence of impurities that lower the melting point. Here are a few strategies to induce solidification:

  • Trituration: Add a non-polar solvent in which 6-iodoisatin is expected to be poorly soluble (e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to induce crystallization.

  • Solvent Removal under High Vacuum: Ensure all volatile organic solvents are thoroughly removed using a high vacuum pump.

  • Seeding: If you have a small amount of pure, solid 6-iodoisatin, adding a seed crystal to the oil can initiate crystallization.

Q3: What are the recommended starting points for purifying crude 6-iodoisatin?

A3: The two primary methods for purifying crude 6-iodoisatin are recrystallization and flash column chromatography. The choice depends on the impurity profile and the quantity of material.

  • Recrystallization: This is often effective if the impurities have significantly different solubility profiles from 6-iodoisatin. Based on data for similar halogenated isatins, suitable solvents to try are ethyl acetate, ethanol, or a mixed solvent system like ethanol/water.

  • Flash Column Chromatography: This method is more suitable for separating impurities with similar polarities to the product. A common stationary phase is silica gel, with an eluent system typically composed of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the cold recrystallization solvent. The initial amount of hot solvent used was excessive.- After filtering the crystals, try to partially evaporate the mother liquor and cool it again to obtain a second crop of crystals. - In the next attempt, use the minimum amount of hot solvent required to just dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the impure product. The rate of cooling is too fast.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Colored Impurities Remain in the Crystals The colored impurity has similar solubility to 6-iodoisatin.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. - A second recrystallization from a different solvent system may be necessary.
No Crystals Form Upon Cooling The solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. - If the solution is not saturated, reheat it to evaporate some of the solvent and then allow it to cool again. - If the compound is too soluble, a different solvent or a mixed solvent system should be explored.
Flash Column Chromatography Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Separation of 6-Iodoisatin from an Impurity The polarity of the eluent is too high or too low. The chosen solvent system is not providing adequate selectivity.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.4 for 6-iodoisatin. - Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, consider trying dichloromethane/methanol or a system containing a small amount of acetic acid if acidic impurities are suspected.
6-Iodoisatin is Tailing on the Column The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic). The column is overloaded.- Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds like isatins, adding a small amount of acetic acid can sometimes improve peak shape. - Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel.
Product Elutes with the Solvent Front The eluent is too polar.- Start with a less polar eluent system (e.g., a higher percentage of hexanes in a hexane/ethyl acetate mixture).
Product Does Not Elute from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent during the chromatography (gradient elution).

Experimental Protocols

Protocol 1: Recrystallization of 6-Iodoisatin

This protocol is adapted from the purification of 5-chloroisatin and is a good starting point for 6-iodoisatin.

  • Dissolution: Place the crude 6-iodoisatin in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 6-Iodoisatin
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., starting with a 3:2 ratio).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude 6-iodoisatin in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure 6-iodoisatin and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Quantitative Data

The following tables provide representative data for the purification of halogenated isatins, which can serve as a benchmark for the purification of 6-iodoisatin.

Table 1: Recrystallization of 5-Chloroisatin from Ethyl Acetate

Parameter Value
Starting Material Crude 5-Chloroisatin
Recrystallization Solvent Ethyl Acetate
Yield 70%
Melting Point 230-232 °C
TLC Rf 0.35 (Petroleum Ether:Ethyl Acetate, 1:1)

Table 2: Properties of 5-Iodoisatin [1]

Property Value
Melting Point 272-274 °C
Solubility Soluble in acetone, acetic acid, ethanol; Insoluble in water

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude 6-Iodoisatin is_oil Is the crude product an oil? start->is_oil triturate Triturate with non-polar solvent is_oil->triturate Yes recrystallize Recrystallization is_oil->recrystallize No (Solid) triturate->recrystallize column_chrom Flash Column Chromatography analyze_purity Analyze Purity (TLC, MP, NMR) column_chrom->analyze_purity recrystallize->analyze_purity pure_product Pure 6-Iodoisatin analyze_purity->column_chrom Purity Not Acceptable analyze_purity->pure_product Purity Acceptable

Caption: Decision workflow for selecting an initial purification strategy for crude 6-iodoisatin.

Signaling Pathway of Impurity Formation in Sandmeyer Synthesis

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Iodoaniline 4-Iodoaniline Isonitrosoacetanilide_intermediate Isonitrosoacetanilide_intermediate 4-Iodoaniline->Isonitrosoacetanilide_intermediate + Chloral hydrate, Hydroxylamine HCl 6-Iodoisatin 6-Iodoisatin Isonitrosoacetanilide_intermediate->6-Iodoisatin + H2SO4 (Cyclization) Isatin_Oxime Isatin_Oxime Isonitrosoacetanilide_intermediate->Isatin_Oxime Byproduct formation Sulfonated_Byproduct Sulfonated_Byproduct 6-Iodoisatin->Sulfonated_Byproduct + excess H2SO4

References

minimizing side products in the synthesis of 6-iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 6-iodoisatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-iodoisatin?

A1: The most prevalent and well-established method for synthesizing 6-iodoisatin is the Sandmeyer isatin synthesis, starting from 4-iodoaniline. This two-step process involves the formation of an isonitrosoacetanilide intermediate, which is then cyclized in strong acid to yield the desired isatin.[1][2][3] An alternative, though less common, route involves the oxidative cyclization of a corresponding 2'-aminoacetophenone derivative using an iodine source like I₂-TBHP.[4][5]

Q2: What are the primary side products I should be aware of during the Sandmeyer synthesis of 6-iodoisatin?

A2: The main side products encountered during the Sandmeyer synthesis of 6-iodoisatin include:

  • Isatin Oxime: This is a common impurity that can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1]

  • Tar-like substances: Dark, viscous byproducts can form due to the decomposition of starting materials or intermediates under the harsh conditions of strong acid and high temperatures.[1]

  • Sulfonated byproducts: If sulfuric acid is used as the cyclizing agent, sulfonation of the aromatic ring can occur as a side reaction.[1]

  • Isomeric impurities: While starting from 4-iodoaniline should theoretically yield only 6-iodoisatin, incomplete or rearranged cyclization could potentially lead to trace amounts of other isomers, although this is less common than with meta-substituted anilines.[1][6]

Q3: How can I minimize the formation of the isatin oxime side product?

A3: The formation of isatin oxime can be suppressed by introducing a "decoy agent" during the work-up phase of the reaction.[1] A carbonyl compound, such as an aldehyde or ketone, can be added to the reaction mixture during quenching or extraction. This decoy agent is thought to react with any uncyclized intermediate or byproducts that might otherwise lead to the formation of the isatin oxime.

Q4: What measures can I take to prevent the formation of tar?

A4: Tar formation is often a result of decomposition at elevated temperatures.[1] To mitigate this:

  • Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.

  • Maintain careful control over the reaction temperature during the addition of the isonitrosoacetanilide to the strong acid.

  • Avoid excessively high temperatures during the cyclization step. The reaction temperature is critical; too low and the reaction won't proceed, too high and decomposition will be favored.[6]

Q5: How can I achieve a good yield of 6-iodoisatin while avoiding side reactions?

A5: Optimizing the reaction conditions is key. This includes:

  • Using high-purity starting materials.

  • Carefully controlling the temperature during the cyclization step.

  • Using the minimum effective concentration of sulfuric acid to avoid sulfonation.[1]

  • Considering the use of alternative cyclizing agents like methanesulfonic acid, which may offer milder reaction conditions.[3]

Troubleshooting Guides

Problem 1: Low Yield of 6-Iodoisatin
Potential Cause Suggested Solution
Incomplete formation of the isonitrosoacetanilide intermediate.- Ensure all starting materials are of high purity.- Optimize the reaction time and temperature for the condensation step.
Incomplete cyclization of the isonitrosoacetanilide.- Ensure the isonitrosoacetanilide intermediate is thoroughly dried before adding it to the acid.- Optimize the temperature and duration of the cyclization step.[6]
Decomposition of the product during work-up.- Ensure the reaction mixture is poured onto a sufficient amount of ice to rapidly cool it.- Minimize the time the product is in contact with strong acid at elevated temperatures.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Suggested Solution
Formation of isatin oxime.- Add a "decoy agent" (e.g., a simple ketone or aldehyde) during the quenching or extraction phase of the reaction.[1]
Sulfonation of the aromatic ring.- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization.- Consider using an alternative acid catalyst like methanesulfonic acid.[3]
Tar formation.- Ensure complete dissolution of the 4-iodoaniline at the start.- Maintain strict temperature control during the cyclization step.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Iodoaniline (Starting Material)

This protocol is adapted from established methods for the iodination of aniline.[7][8]

Materials:

  • Aniline

  • Sodium bicarbonate

  • Iodine

  • Water

  • Ethanol (for recrystallization)

  • Sodium bisulfite (optional)

Procedure:

  • In a suitable reaction vessel, dissolve aniline and sodium bicarbonate in water.

  • With vigorous stirring, slowly add powdered iodine in portions.

  • Continue stirring for approximately 20-30 minutes after the final addition of iodine.

  • If the solution remains yellow, add a small amount of sodium bisulfite to decolorize it.

  • Filter the crude 4-iodoaniline and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure 4-iodoaniline.

Protocol 2: Sandmeyer Synthesis of 6-Iodoisatin from 4-Iodoaniline

This protocol is a hypothetical procedure based on the synthesis of analogous bromo-isatins and general Sandmeyer isatin synthesis principles.[2][6]

Part A: Synthesis of Isonitroso-4'-iodoacetanilide

  • In a large flask, prepare a solution of chloral hydrate and sodium sulfate in water.

  • In a separate flask, dissolve 4-iodoaniline in water with hydrochloric acid.

  • Prepare a solution of hydroxylamine hydrochloride in water.

  • Add the 4-iodoaniline solution to the chloral hydrate solution, followed by the hydroxylamine hydrochloride solution.

  • Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter the precipitated isonitroso-4'-iodoacetanilide.

  • Wash the solid with water and dry it thoroughly.

Part B: Cyclization to 6-Iodoisatin

  • Carefully heat concentrated sulfuric acid to 60-65°C in a flask with mechanical stirring.

  • Slowly add the dried isonitroso-4'-iodoacetanilide in small portions, maintaining the temperature between 60-70°C.

  • After the addition is complete, heat the mixture to 80°C for a short period.

  • Cool the mixture slightly and then carefully pour it onto a large volume of crushed ice.

  • Allow the precipitate to form completely, then filter the crude 6-iodoisatin.

  • Wash the solid with water until the washings are neutral.

  • Dry the crude product.

Purification:

  • The crude 6-iodoisatin can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.

  • Alternatively, a purification method based on the separation of bromo-isatin isomers can be adapted: dissolve the crude product in a hot sodium hydroxide solution, filter, and then re-precipitate the 6-iodoisatin by acidifying with acetic acid.[6]

Data Presentation

The following table provides hypothetical data to illustrate how reaction conditions can influence the yield and purity of 6-iodoisatin in the Sandmeyer synthesis.

Entry Cyclization Temperature (°C) Sulfuric Acid Conc. Decoy Agent Yield of 6-Iodoisatin (%) Isatin Oxime Impurity (%)
17098%None6515
28598%None7510
310098%None50 (decomposition observed)5
48590%None7212
58598%Acetone78<2

Visualizations

experimental_workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 4-Iodoaniline C Reaction Mixture A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitroso-4'-iodoacetanilide (Intermediate) C->D Reflux E Intermediate G Cyclization Reaction E->G F Conc. H2SO4 F->G 60-80°C H Crude 6-Iodoisatin G->H Ice Quench I Crude Product J Recrystallization / Acid-Base Wash I->J K Pure 6-Iodoisatin J->K

Caption: Workflow for the Sandmeyer synthesis of 6-iodoisatin.

troubleshooting_logic Start Low Yield or Impure Product Impurity_Check Major Impurity Identified? Start->Impurity_Check Low_Yield_Check Low Yield? Impurity_Check->Low_Yield_Check No Isatin_Oxime Isatin Oxime Present Impurity_Check->Isatin_Oxime Yes Tar Tar Formation Impurity_Check->Tar Yes Incomplete_Reaction Incomplete Reaction Low_Yield_Check->Incomplete_Reaction Yes Solution_Oxime Add Decoy Agent in Work-up Isatin_Oxime->Solution_Oxime Solution_Tar Control Temperature / Ensure Solubilization Tar->Solution_Tar Solution_Yield Optimize Reaction Time/Temp & Dry Intermediate Incomplete_Reaction->Solution_Yield

Caption: Troubleshooting logic for 6-iodoisatin synthesis issues.

References

stability issues of 6-iodoisatin under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-iodoisatin under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 6-iodoisatin that may be related to its stability.

Issue Possible Cause Recommended Action
Unexpected reaction products or impurities. Degradation of 6-iodoisatin due to acidic or basic conditions.Buffer your reaction to a neutral pH if the reaction chemistry allows. Analyze a sample of your 6-iodoisatin stock solution by HPLC or LC-MS to check for impurities before starting the reaction.
Low yield of desired product. The reaction conditions (pH, temperature, solvent) may be promoting the degradation of the starting material.Optimize reaction conditions by running small-scale trials at different pH values and temperatures. Consider using a milder catalyst or protecting groups if applicable.
Inconsistent results between experiments. Variability in the pH of reagents or reaction mixtures. Degradation of 6-iodoisatin stock solution over time.Always use freshly prepared solutions and accurately measure the pH of your reaction mixture. Store 6-iodoisatin stock solutions under recommended conditions (cool, dark, and dry) and monitor their purity periodically.
Color change of the 6-iodoisatin solution. This could indicate degradation of the compound.Investigate the cause of the color change. It may be due to exposure to light, incompatible solvents, or extreme pH. Prepare fresh solutions and protect them from light.

Frequently Asked Questions (FAQs)

Q1: How stable is 6-iodoisatin in acidic solutions?

Q2: What is the expected stability of 6-iodoisatin under basic conditions?

The isatin scaffold is known to undergo hydrolysis under basic conditions, which involves the cleavage of the amide bond in the five-membered ring. This reaction typically proceeds through a tetrahedral intermediate. Therefore, it is expected that 6-iodoisatin will also be unstable in basic solutions, leading to the formation of the corresponding salt of the ring-opened carboxylic acid.

Q3: What are the likely degradation products of 6-iodoisatin in acidic or basic media?

Based on the known chemistry of isatin, the likely degradation product under acidic hydrolysis is the corresponding 5-iodo-2-aminobenzoylformic acid. Under basic conditions, the salt of this same acid would be formed.

Q4: Are there any recommended storage conditions to ensure the stability of 6-iodoisatin?

To ensure the long-term stability of 6-iodoisatin, it should be stored as a solid in a cool, dry, and dark place. If a stock solution is required, it is advisable to prepare it fresh in a neutral, aprotic solvent and store it at low temperatures for short periods. Avoid preparing stock solutions in acidic or basic aqueous media for long-term storage.

Q5: How can I monitor the stability of 6-iodoisatin in my experiments?

The stability of 6-iodoisatin can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing samples at different time points, you can quantify the amount of remaining 6-iodoisatin and detect the formation of any degradation products.

Predicted Stability Trends of 6-Iodoisatin

The following table summarizes the expected qualitative stability of 6-iodoisatin under different pH conditions based on the general reactivity of the isatin ring system.

Condition Expected Stability Potential Degradation Pathway
Strongly Acidic (pH < 3) LowAcid-catalyzed hydrolysis of the amide bond.
Weakly Acidic (pH 3-6) ModerateSlower hydrolysis compared to strongly acidic conditions.
Neutral (pH 6-8) HighGenerally stable, but can be sensitive to nucleophiles.
Weakly Basic (pH 8-10) ModerateBase-catalyzed hydrolysis of the amide bond can occur.
Strongly Basic (pH > 10) LowRapid hydrolysis of the amide bond.

Experimental Protocols

General Protocol for Assessing the Chemical Stability of 6-Iodoisatin

This protocol provides a general method for evaluating the stability of 6-iodoisatin at a given pH.

Materials:

  • 6-Iodoisatin

  • Buffers of desired pH (e.g., phosphate, citrate, borate)

  • Organic solvent for stock solution (e.g., DMSO, acetonitrile)

  • High-purity water

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of 6-iodoisatin (e.g., 10 mM) in a suitable organic solvent.

  • Prepare buffer solutions at the desired pH values.

  • Initiate the stability study: Add a small aliquot of the 6-iodoisatin stock solution to each buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.

  • Incubate the samples at a controlled temperature.

  • Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent).

  • Analyze the samples by HPLC or LC-MS to determine the concentration of 6-iodoisatin remaining.

  • Calculate the percentage of degradation over time.

Visualizations

The following diagrams illustrate the potential degradation pathways of 6-iodoisatin under acidic and basic conditions.

Acidic_Degradation 6-Iodoisatin 6-Iodoisatin Protonated 6-Iodoisatin Protonated 6-Iodoisatin 6-Iodoisatin->Protonated 6-Iodoisatin + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated 6-Iodoisatin->Tetrahedral Intermediate + H2O 5-Iodo-2-aminobenzoylformic acid 5-Iodo-2-aminobenzoylformic acid Tetrahedral Intermediate->5-Iodo-2-aminobenzoylformic acid Ring Opening

Caption: Proposed acidic degradation pathway of 6-iodoisatin.

Basic_Degradation 6-Iodoisatin 6-Iodoisatin Tetrahedral Intermediate Tetrahedral Intermediate 6-Iodoisatin->Tetrahedral Intermediate + OH- Ring-Opened Anion Ring-Opened Anion Tetrahedral Intermediate->Ring-Opened Anion Ring Opening Salt of 5-Iodo-2-aminobenzoylformic acid Salt of 5-Iodo-2-aminobenzoylformic acid Ring-Opened Anion->Salt of 5-Iodo-2-aminobenzoylformic acid + H+ (workup)

Caption: Proposed basic degradation pathway of 6-iodoisatin.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Dilution in Buffer Dilution in Buffer Stock Solution->Dilution in Buffer Time Point Sampling Time Point Sampling Dilution in Buffer->Time Point Sampling Quenching Quenching Time Point Sampling->Quenching HPLC/LC-MS Analysis HPLC/LC-MS Analysis Quenching->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

Caption: General experimental workflow for stability testing.

Technical Support Center: Troubleshooting Poor Regioselectivity in Reactions with 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodoisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor regioselectivity in reactions involving this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity issues encountered with 6-iodoisatin?

A1: The primary regioselectivity challenges with 6-iodoisatin typically arise in two main types of reactions:

  • N-alkylation vs. O-alkylation: When alkylating the isatin core, the reaction can occur at either the nitrogen (N1) or the C2-carbonyl oxygen, leading to a mixture of N-alkylated and O-alkylated products. The electron-withdrawing nature of the iodine atom at the 6-position can influence the nucleophilicity of both sites.

  • Reactions at the C3-carbonyl: Functionalization at the C3-position, such as in aldol or Mannich reactions, can sometimes be complicated by competing reactions at the N1-position or the benzene ring, although this is less common than the N- vs. O-alkylation issue.

Q2: How does the iodine atom at the C6 position affect the reactivity and regioselectivity of isatin?

A2: The iodine atom is an electron-withdrawing group, which decreases the electron density of the entire isatin ring system. This has several implications:

  • Increased Acidity of N-H: The N-H proton becomes more acidic, facilitating its removal by a base.

  • Decreased Nucleophilicity of Nitrogen: While the anion is easier to form, its nucleophilicity might be reduced due to the delocalization of the negative charge, which is further stabilized by the electron-withdrawing iodine.

  • Potential for Altered N/O-Alkylation Ratios: The electronic effect of the iodine substituent can alter the relative nucleophilicity of the nitrogen and oxygen atoms of the isatin anion, potentially leading to different N/O-alkylation product ratios compared to unsubstituted isatin.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (N- vs. O-Alkylation)

You are attempting to N-alkylate 6-iodoisatin but are observing a significant amount of the O-alkylated byproduct, leading to a difficult separation and low yield of the desired N-substituted product.

start Poor N-Alkylation Regioselectivity base Modify Base start->base solvent Change Solvent base->solvent No Improvement end Improved N-Alkylation Selectivity base->end Improved alkylating_agent Alter Alkylating Agent solvent->alkylating_agent No Improvement solvent->end Improved temperature Adjust Temperature alkylating_agent->temperature No Improvement alkylating_agent->end Improved temperature->end Improved

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

The choice of base, solvent, and alkylating agent plays a crucial role in directing the regioselectivity of alkylation. The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide: the nitrogen of the isatin anion is a "softer" nucleophile, while the oxygen is "harder". "Soft" electrophiles (alkylating agents) will preferentially react with the soft nitrogen center.

Parameter Recommendation to Favor N-Alkylation Rationale Typical Conditions & Expected Outcome
Base Use a weaker, bulkier base.Strong, small bases can lead to a higher concentration of the "harder" enolate oxygen anion. Bulky bases can sterically hinder attack at the more accessible oxygen.Try: K₂CO₃ or Cs₂CO₃ instead of NaH. Expected Outcome: Increased N/O ratio.
Solvent Use a less polar, aprotic solvent.Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a more "free" and reactive oxygen anion, which favors O-alkylation. Less polar solvents (e.g., THF, Toluene) can promote ion pairing, favoring N-alkylation.Try: Toluene or THF instead of DMF. Expected Outcome: Higher selectivity for the N-alkylated product.
Alkylating Agent Use a "softer" alkylating agent.Following the HSAB principle, softer electrophiles will react preferentially with the softer nitrogen atom.Try: Alkyl iodides > alkyl bromides > alkyl chlorides. Expected Outcome: Improved N-alkylation selectivity.
Temperature Run the reaction at a lower temperature.O-alkylation is often the thermodynamically favored product, and higher temperatures can promote its formation. Lower temperatures may favor the kinetically controlled N-alkylation product.Try: 0 °C to room temperature instead of elevated temperatures. Expected Outcome: Increased proportion of the N-alkylated isomer.

This protocol is designed to maximize N-alkylation selectivity based on general principles for electron-deficient isatins.

  • Preparation: To a solution of 6-iodoisatin (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (e.g., Argon), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add the alkyl iodide (1.1 eq) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated 6-iodoisatin.

Issue 2: Poor Regioselectivity in C3-Functionalization (e.g., Aldol Condensation)

You are attempting a base-catalyzed aldol condensation at the C3-position of 6-iodoisatin but are observing low yields and formation of side products, potentially due to competing deprotonation at the N1-position.

start Poor C3-Aldol Regioselectivity base Optimize Base start->base protecting_group Introduce N-Protecting Group base->protecting_group No Improvement end Improved C3-Aldol Selectivity base->end Improved reaction_conditions Adjust Reaction Conditions protecting_group->reaction_conditions Protection not feasible protecting_group->end Improved reaction_conditions->end Improved

Caption: Troubleshooting workflow for poor C3-aldol regioselectivity.

Parameter Recommendation to Favor C3-Functionalization Rationale Typical Conditions & Expected Outcome
Base Selection Use a milder, non-nucleophilic base.A strong base can deprotonate the acidic N-H, leading to undesired side reactions. A milder base is often sufficient to catalyze the aldol reaction without affecting the N1-position.Try: Pyrrolidine, piperidine, or L-proline as an organocatalyst. Expected Outcome: Cleaner reaction with higher yield of the C3-aldol product.
N-Protection Introduce a protecting group on the isatin nitrogen.Protecting the nitrogen atom eliminates the possibility of side reactions at this position, ensuring that the reaction occurs exclusively at the C3-carbonyl.Try: N-Boc or N-benzyl protection. The choice of protecting group will depend on the subsequent reaction steps and deprotection conditions. Expected Outcome: Exclusive C3-functionalization.
Reaction Conditions Optimize solvent and temperature.The reaction medium and temperature can influence the rate of the desired reaction versus side reactions.Try: Running the reaction in ethanol or methanol at room temperature. For sensitive substrates, cooling to 0 °C may be beneficial. Expected Outcome: Improved yield and purity of the desired product.

Step 1: N-Boc Protection of 6-Iodoisatin

  • Preparation: To a solution of 6-iodoisatin (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain N-Boc-6-iodoisatin.

Step 2: Aldol Condensation of N-Boc-6-Iodoisatin

  • Preparation: To a solution of N-Boc-6-iodoisatin (1.0 eq) and the desired ketone (1.5 eq) in ethanol, add a catalytic amount of pyrrolidine (0.2 eq).

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 3-substituted-3-hydroxy-N-Boc-6-iodoindolin-2-one.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols are based on general principles and may require optimization for specific substrates and reaction conditions. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.

References

enhancing the solubility of 6-iodoisatin for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Iodoisatin Solubility

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for enhancing the solubility of 6-iodoisatin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 6-iodoisatin?

A1: Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing high-concentration stock solutions of 6-iodoisatin.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[3][4]

Q2: My 6-iodoisatin precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.[5] To resolve this, consider the following strategies:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of aqueous medium. Instead, perform one or more intermediate dilutions in your medium.[6]

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 0.5%, to avoid solvent toxicity to cells.[6]

  • Use Co-solvents: In cases of persistent precipitation, the use of a co-solvent in your final working solution can help maintain solubility. Common co-solvents include PEG400 or Tween 80.[6]

  • Pre-warm the Medium: Always use pre-warmed (e.g., 37°C) aqueous medium for dilutions, as temperature can influence solubility.[1]

Q3: How should I store my 6-iodoisatin stock solution?

A3: Stock solutions of 6-iodoisatin in DMSO should be stored at -20°C or -80°C.[1][6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][6]

Troubleshooting Guide: Solubility Issues

Problem Potential Cause Recommended Solution
Compound will not fully dissolve in DMSO. The concentration is too high, exceeding the solubility limit.Gently warm the solution (up to 37°C) and vortex or sonicate. If it still doesn't dissolve, you may need to prepare a less concentrated stock solution.
Precipitation observed immediately upon dilution into aqueous buffer. The change in solvent polarity is too drastic, causing the compound to crash out.[5]Perform serial dilutions. Create an intermediate dilution of the DMSO stock in the aqueous buffer before making the final working solution.[6]
Solution appears cloudy or forms a precipitate over time in the incubator. The compound has low thermodynamic solubility in the final assay medium.Decrease the final concentration of 6-iodoisatin in the assay. Alternatively, explore formulation strategies like using cyclodextrins as complexing agents to improve aqueous solubility.[5][7]
Inconsistent results between experiments. Potential degradation of the compound due to improper storage.Always use freshly thawed aliquots for each experiment to avoid freeze-thaw cycles. Ensure the stock solution has not been stored for an extended period (e.g., >1 month at -20°C).[6]

Data Presentation: Solubility Overview

While specific quantitative values for 6-iodoisatin are not widely published, the following table provides a general solubility profile based on isatin derivatives and similar poorly soluble compounds.

Solvent Relative Solubility Recommended Use
Dimethyl Sulfoxide (DMSO) HighPrimary solvent for preparing high-concentration stock solutions.[1][2]
Dimethylformamide (DMF) GoodAn alternative to DMSO for stock solutions.[1]
Ethanol / Methanol Moderate to LowMay be used for some applications, but generally less effective than DMSO.[1]
Water / Aqueous Buffers (e.g., PBS) Very Low / InsolubleNot suitable for preparing stock solutions. The final concentration in assays must be carefully managed to avoid precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of 6-iodoisatin for subsequent dilution in biological assays.

Materials:

  • 6-Iodoisatin (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of 6-iodoisatin needed. The molecular weight of 6-iodoisatin (C₈H₄INO₂) is approximately 273.03 g/mol . For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 273.03 g/mol * 1000 mg/g = 2.73 mg

  • Weigh Compound: Carefully weigh out the calculated mass of 6-iodoisatin powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add the desired volume of DMSO (e.g., 1 mL for 2.73 mg of compound) to the tube.

  • Dissolve: Tightly cap the tube and vortex vigorously. If necessary, gently warm the solution to 37°C or use a sonicator bath for short intervals until the solid is completely dissolved and the solution is clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C or -80°C to prevent degradation.[6]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To dilute the DMSO stock solution into a final working concentration in cell culture medium while minimizing precipitation.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM 6-iodoisatin stock solution at room temperature.[1]

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.[1]

  • Perform Intermediate Dilution (Example for 10 µM final):

    • To prevent precipitation, first create a 100-fold intermediate dilution. Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium. This creates a 100 µM intermediate solution.

    • Vortex the intermediate solution gently.

  • Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to your assay wells containing cells and medium to achieve the final desired concentration (e.g., 10 µL of 100 µM solution into 90 µL of medium in a well for a final concentration of 10 µM).

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., if the final DMSO concentration is 0.1%, the vehicle control wells should also contain 0.1% DMSO).[6]

Visualizations

Workflow for Preparing 6-Iodoisatin Working Solution

G cluster_stock Stock Preparation cluster_working Working Solution Preparation weigh Weigh Solid 6-Iodoisatin dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex / Sonicate Until Clear dissolve->vortex aliquot Aliquot & Store at -20°C / -80°C vortex->aliquot thaw Thaw Single Aliquot aliquot->thaw For each experiment intermediate Intermediate Dilution in Pre-warmed Medium thaw->intermediate final_dilution Final Dilution in Assay Plate intermediate->final_dilution

Caption: Workflow for preparing 6-iodoisatin solutions.

Troubleshooting Logic for Compound Precipitation

G start Precipitation Observed in Assay? cause1 Final DMSO > 0.5%? start->cause1 Yes cause2 Stock Added Directly to Well? start->cause2 No cause1->cause2 No sol1 Decrease Final DMSO % cause1->sol1 Yes cause3 Final Compound Concentration Too High? cause2->cause3 No sol2 Use Serial Dilution Method cause2->sol2 Yes sol3 Lower Final Concentration cause3->sol3 Yes

Caption: Decision tree for troubleshooting precipitation issues.

6-Iodoisatin's Potential Mechanism of Action via Caspase-3

Isatin and its derivatives have been studied for their interaction with key cellular pathways, including apoptosis. A primary mechanism involves the inhibition of executioner caspases like Caspase-3.[8][9][10]

G cluster_pathway Apoptotic Signaling Pathway stimulus Apoptotic Stimulus (Intrinsic or Extrinsic) cas9 Initiator Caspases (e.g., Caspase-9, Caspase-8) stimulus->cas9 cas3 Caspase-3 (Active) cas9->cas3 Cleavage procas3 Pro-Caspase-3 (Inactive) apoptosis Cleavage of Cellular Substrates & Apoptosis cas3->apoptosis inhibitor 6-Iodoisatin inhibitor->cas3 Inhibition

Caption: Inhibition of active Caspase-3 by 6-Iodoisatin.

References

strategies to improve the enantioselectivity of 6-iodoisatin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the enantioselectivity of reactions involving 6-iodoisatin.

Frequently Asked Questions (FAQs)

Q1: My enantioselective reaction with 6-iodoisatin is resulting in a low enantiomeric excess (ee). What are the most common causes and how can I address them?

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can typically be traced back to several key areas: the catalyst, the reaction conditions, or the reagents themselves.

Common Causes & Troubleshooting Steps:

  • Catalyst Issues:

    • Purity and Activity: The chiral catalyst may be impure or may not have been properly activated. Ensure the catalyst is of high purity and follow any necessary activation procedures.

    • Incorrect Loading: The catalyst loading can significantly impact enantioselectivity. A loading that is too low may result in a slow reaction with a prominent background (non-catalyzed) reaction, while excessive loading can sometimes lead to the formation of aggregates with lower selectivity. It is crucial to optimize the catalyst loading systematically.

    • Degradation: The catalyst may be degrading under the reaction conditions. Consider if the catalyst is sensitive to air, moisture, or temperature.[1]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer. However, excessively low temperatures may significantly slow down or halt the reaction. It is advisable to screen a range of temperatures.[1][2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometry and, consequently, the enantioselectivity.[1] A solvent screen is a valuable optimization step. Non-polar solvents often provide different outcomes compared to polar aprotic or protic solvents.

    • Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to racemization of the product, especially if the product is unstable under the reaction conditions. Monitor the reaction progress over time to find the optimal endpoint.

  • Reagents and Substrates:

    • Purity: Impurities in the 6-iodoisatin or the coupling partner can interfere with the catalytic cycle. Ensure all starting materials are pure.

    • Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be the best match for 6-iodoisatin. The electronic properties of the 6-iodo substituent can influence how the substrate interacts with the catalyst. It may be necessary to screen a variety of catalyst backbones (e.g., cinchona alkaloids, prolinols, thioureas) to find a suitable match.[1]

Q2: How does the 6-iodo substituent on the isatin ring specifically influence enantioselectivity?

The iodine atom at the 6-position of the isatin ring introduces specific electronic and steric effects that can influence the enantioselectivity of a reaction compared to unsubstituted isatin.

  • Electronic Effects: Iodine is an electron-withdrawing group via induction, which can increase the electrophilicity of the C3-carbonyl carbon of the isatin. This enhanced reactivity can sometimes lead to a faster reaction but may also increase the rate of the non-catalyzed background reaction, potentially lowering the overall enantioselectivity.

  • Steric Effects: While not at a position to directly obstruct the reaction center (C3), the bulky iodine atom can influence the overall conformation of the substrate-catalyst complex. This can either be beneficial or detrimental to achieving high stereochemical control, depending on the specific catalyst used.

Due to these factors, a catalyst and set of conditions that work well for unsubstituted isatin may require re-optimization for 6-iodoisatin.

Q3: I am observing good enantioselectivity but a very low yield. What strategies can I employ to improve the yield without compromising the ee?

Balancing yield and enantioselectivity is a common optimization challenge.

  • Increase Reaction Concentration: A more concentrated reaction may increase the rate and improve the yield, but be aware that this can sometimes negatively affect the enantioselectivity.

  • Adjust Catalyst Loading: While optimizing for ee, you may have reduced the catalyst loading. A modest increase in catalyst loading could improve the yield by accelerating the reaction.

  • Temperature Adjustment: While lower temperatures often favor higher ee, they can also lead to incomplete conversion. A slight increase in temperature might be necessary to drive the reaction to completion. It is a trade-off that needs to be carefully evaluated.[2]

  • Use of Additives: In some organocatalytic systems, the use of co-catalysts or additives (e.g., a weak acid or base) can enhance the reaction rate and yield.[3]

Q4: My product's enantiomeric excess seems to decrease during workup or purification. What could be causing this?

Product racemization during post-reaction handling is a possibility, especially if the newly formed stereocenter is labile.

  • Acidic or Basic Conditions: The product may be sensitive to acid or base. During aqueous workup, ensure the pH is controlled. For purification via chromatography, using a buffered eluent or a neutral stationary phase like silica gel that has been pre-treated with a base (e.g., triethylamine) can prevent on-column racemization.

  • Temperature: Avoid excessive heat during solvent removal or purification, as this can sometimes provide enough energy for racemization to occur.

Troubleshooting Guides

Guide 1: Optimizing Enantioselectivity for Aldol Addition to 6-Iodoisatin

This guide provides a systematic approach to troubleshooting and optimizing the enantioselective aldol addition of a ketone (e.g., acetone) to 6-iodoisatin.

Table 1: Influence of Reaction Parameters on Enantioselectivity in Isatin Aldol Reactions

ParameterVariationExpected Impact on Enantioselectivity (ee%)Potential Side Effects
Catalyst Proline vs. Cinchona Alkaloid-based ThioureaVaries significantly based on substrate-catalyst fit. Thiourea catalysts often activate isatin via hydrogen bonding.[4]Different catalysts may favor opposite enantiomers.
Temperature Room Temp vs. 0°C vs. -20°CLower temperatures generally increase ee%.[2]Reaction rate decreases significantly at lower temperatures.
Solvent Toluene vs. Dichloromethane (DCM) vs. Tetrahydrofuran (THF)Non-polar solvents like toluene often give higher ee% by promoting a more organized transition state.Solubility of catalyst and substrates may be an issue.
Catalyst Loading 5 mol% vs. 10 mol% vs. 20 mol%Optimal loading exists; too low may allow background reaction, too high may cause aggregation.[2]Higher loading increases cost.
Additive None vs. Benzoic Acid (10 mol%)Weak acids can sometimes act as co-catalysts, improving both rate and selectivity.May alter the reaction mechanism or catalyst state.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Enantioselective Aldol Reaction of 6-Iodoisatin with Acetone

This protocol is a representative starting point and should be optimized for specific catalyst systems.

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a derivative of (S)-proline or a cinchona alkaloid, 10 mol%).

  • Reagent Addition: Add 6-iodoisatin (1.0 equivalent).

  • Solvent and Reactant: Add the chosen solvent (e.g., toluene, 0.2 M) followed by the ketone (e.g., acetone, 10 equivalents).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 0°C, or -20°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and measure the enantiomeric excess of the product using chiral HPLC.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and optimizing enantioselective reactions.

G cluster_0 Troubleshooting Workflow for Low Enantioselectivity start Low ee% Observed q_catalyst Is the Catalyst System Optimized? start->q_catalyst q_conditions Are Reaction Conditions Optimized? q_catalyst->q_conditions Yes cat_screen Screen Different Catalyst Types (e.g., Proline, Cinchona, Thiourea) q_catalyst->cat_screen No q_reagents Are Reagents Pure? q_conditions->q_reagents Yes cond_temp Screen Lower Temperatures (e.g., 0°C, -20°C, -40°C) q_conditions->cond_temp No reagent_purity Purify Starting Materials (6-Iodoisatin, Nucleophile) q_reagents->reagent_purity No racemization Check for Product Racemization (Workup/Purification) q_reagents->racemization Yes cat_load Optimize Catalyst Loading cat_screen->cat_load cat_purity Verify Catalyst Purity & Activity cat_load->cat_purity cat_purity->q_conditions cond_solvent Screen Solvents (Polar vs. Non-polar) cond_temp->cond_solvent cond_time Monitor Reaction Over Time cond_solvent->cond_time cond_time->q_reagents reagent_purity->racemization end High ee% Achieved racemization->end racemization->end

Caption: Troubleshooting workflow for low enantioselectivity.

G cluster_1 General Experimental Workflow for Optimization start Define Reaction: 6-Iodoisatin + Nucleophile catalyst_selection Select Initial Chiral Catalyst (Based on Literature for Isatins) start->catalyst_selection initial_screen Initial Reaction Screen (Room Temp, 10 mol% Cat.) catalyst_selection->initial_screen analysis1 Analyze Yield and ee% initial_screen->analysis1 optimize_temp Temperature Optimization (0°C to -40°C) analysis1->optimize_temp ee% < 90% final_reaction Scale-up with Optimized Conditions analysis1->final_reaction ee% > 90% optimize_solvent Solvent Screening (Toluene, DCM, THF, Dioxane) optimize_temp->optimize_solvent optimize_loading Catalyst Loading Optimization (5 to 20 mol%) optimize_solvent->optimize_loading optimize_loading->final_reaction product Final Product final_reaction->product

Caption: Workflow for optimizing a new enantioselective reaction.

References

Technical Support Center: Scale-Up Synthesis of 6-Iodo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-iodo-1H-indole-2,3-dione (6-iodoisatin). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A widely used and scalable method for synthesizing substituted isatins, including 6-iodoisatin, is the Sandmeyer isatin synthesis. This multi-step process typically starts from the corresponding aniline, in this case, 4-iodoaniline. The general sequence involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The cyclization step is often highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added in a controlled manner to manage the temperature.

  • Handling of Reagents: 4-Iodoaniline is harmful if swallowed, in contact with skin, or if inhaled.[1] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated area.[1][2]

  • Diazonium Intermediates: Although not directly used in the most common isatin synthesis from aniline, related Sandmeyer reactions for aryl iodide synthesis can involve diazonium salts which are potentially explosive, especially on a large scale.[3][4] If considering alternative routes involving diazonium chemistry, a thorough safety evaluation is critical.[3] Continuous flow reactors can be a safer alternative for handling hazardous intermediates.[4]

Q3: How can the purity of the final this compound product be improved at a large scale?

A3: Purification of the crude product is crucial for obtaining high-purity 6-iodoisatin. Common methods include:

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation.

  • Trituration: If the crude product is an oil or a waxy solid, trituration with a suitable solvent can help to induce crystallization and remove impurities.

  • Column Chromatography: While potentially costly and time-consuming at a very large scale, column chromatography can be used for high-purity requirements.

Troubleshooting Guides

Step 1: Synthesis of 4-Iodoaniline (if starting from aniline)
Issue Possible Cause Suggested Solution
Low yield of 4-iodoaniline Incomplete iodination.Ensure the use of an appropriate iodinating agent and reaction conditions. A scalable method involves the use of molecular iodine with sodium bicarbonate.[5]
Loss of product during workup.Optimize the extraction and isolation procedures.
Formation of di-iodinated byproducts Excess iodinating agent or harsh reaction conditions.Carefully control the stoichiometry of the iodinating agent. Monitor the reaction closely by TLC or HPLC.
Step 2: Synthesis of this compound
Issue Possible Cause Suggested Solution
Low yield of 6-iodoisatin Incomplete reaction in either the formation of the isonitrosoacetanilide intermediate or the final cyclization.Optimize reaction times and temperatures for each step. Ensure efficient mixing, which can be a challenge at larger scales.
Degradation of the product during the highly acidic cyclization step.Carefully control the temperature during the acid-catalyzed cyclization to minimize side reactions.
Reaction runaway during cyclization The cyclization step is highly exothermic, and heat dissipation is less efficient at a larger scale.Add the cyclizing agent (e.g., concentrated sulfuric acid) slowly and in a controlled manner. Ensure the reactor's cooling system is adequate for the batch size. Start the reaction at a lower temperature.
Product is a dark, viscous oil and difficult to handle Presence of impurities.Try to purify a small sample to see if the pure product is a solid. If so, trituration of the crude oil with a suitable non-polar solvent may induce crystallization.
Inconsistent product quality between batches Variations in raw material quality or reaction conditions.Ensure consistent quality of starting materials. Implement strict control over reaction parameters such as temperature, addition rates, and mixing.

Experimental Protocols

A representative, multi-step synthesis for this compound is outlined below. Note: These are generalized procedures and should be optimized for specific laboratory and scale-up conditions.

Protocol 1: Synthesis of 4-Iodoaniline

This protocol is adapted from a scalable procedure for the iodination of dialkylanilines.[5]

  • Reagents: Aniline, Iodine, Sodium Bicarbonate, Diethyl Ether, Sodium Thiosulfate.

  • Procedure:

    • In a suitable reactor, dissolve aniline in water containing sodium bicarbonate.

    • Slowly add a solution of iodine in a suitable solvent or as a solid portion-wise with vigorous stirring.

    • Continue stirring until the reaction is complete (monitor by TLC or HPLC).

    • If excess iodine remains, quench with a solution of sodium thiosulfate until the color disappears.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-iodoaniline.

    • The crude product can be purified by recrystallization or distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the general Sandmeyer isatin synthesis.

  • Reagents: 4-Iodoaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Sodium Sulfate, Concentrated Sulfuric Acid.

  • Procedure:

    • Formation of Isonitrosoacetanilide:

      • Dissolve 4-iodoaniline in water and hydrochloric acid.

      • In a separate flask, dissolve chloral hydrate and sodium sulfate in water.

      • Add a solution of hydroxylamine hydrochloride to the 4-iodoaniline solution.

      • Heat the mixture and add the chloral hydrate solution.

      • Continue heating until the reaction is complete. The isonitrosoacetanilide intermediate will precipitate upon cooling.

      • Filter the solid, wash with water, and dry.

    • Cyclization to 6-Iodoisatin:

      • Slowly and carefully add the dried isonitrosoacetanilide to pre-heated concentrated sulfuric acid, maintaining strict temperature control.

      • After the addition is complete, continue to heat the mixture until the cyclization is complete (monitor by TLC or HPLC).

      • Carefully pour the reaction mixture over crushed ice.

      • The crude 6-iodoisatin will precipitate.

      • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

      • The crude product can be purified by recrystallization.

Visualizations

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Iodoaniline cluster_step2 Step 2: Synthesis of this compound Aniline Aniline Iodination Iodination (I2, NaHCO3) Aniline->Iodination Crude_4_Iodoaniline Crude 4-Iodoaniline Iodination->Crude_4_Iodoaniline Purification1 Purification (Recrystallization/Distillation) Crude_4_Iodoaniline->Purification1 Pure_4_Iodoaniline Pure 4-Iodoaniline Purification1->Pure_4_Iodoaniline Pure_4_Iodoaniline_ref Pure 4-Iodoaniline Isonitroso_Formation Isonitrosoacetanilide Formation (Chloral Hydrate, NH2OH.HCl) Pure_4_Iodoaniline_ref->Isonitroso_Formation Intermediate Isonitroso-4-iodoacetanilide Isonitroso_Formation->Intermediate Cyclization Cyclization (Conc. H2SO4) Intermediate->Cyclization Crude_6_Iodoisatin Crude 6-Iodoisatin Cyclization->Crude_6_Iodoisatin Purification2 Purification (Recrystallization) Crude_6_Iodoisatin->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Investigate Step 1 (4-Iodoaniline Synthesis) Start->Check_Step1 Check_Step2 Investigate Step 2 (Isatin Synthesis) Start->Check_Step2 Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Workup_Losses Workup Losses? Check_Step1->Workup_Losses Incomplete_Reaction2 Incomplete Reaction? Check_Step2->Incomplete_Reaction2 Degradation Product Degradation? Check_Step2->Degradation Optimize_Conditions1 Optimize Reaction Time/Temp Increase Mixing Incomplete_Reaction1->Optimize_Conditions1 Optimize_Extraction Optimize Extraction Protocol Workup_Losses->Optimize_Extraction Optimize_Conditions2 Optimize Time/Temp for both stages Incomplete_Reaction2->Optimize_Conditions2 Control_Temp Strict Temperature Control during Cyclization Degradation->Control_Temp

Caption: Troubleshooting logic for low yield or impure 6-iodoisatin.

References

managing impurities during the synthesis of 6-iodoisatin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-iodoisatin derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-iodoisatin and its derivatives, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 6-Iodoisatin Incomplete formation of the isonitrosoacetanilide intermediate.- Ensure high purity of all starting materials. - Optimize reaction time and temperature for the condensation step.
Poor solubility of the oximinoacetanilide intermediate in the cyclization media.[1]- Consider using methanesulfonic acid instead of sulfuric acid to improve solubility, particularly for lipophilic derivatives.[1]
Incomplete cyclization reaction.- Ensure the temperature is maintained appropriately during the addition of the intermediate to the acid. - Use a sufficient excess of the cyclizing agent (e.g., sulfuric acid).
Formation of Dark, Tarry Byproducts Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.[2]- Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.[2] - Add the isonitrosoacetanilide intermediate to the sulfuric acid in small portions with efficient stirring and cooling to control the exothermic reaction.[2]
Presence of Isatin Oxime Impurity This is a common byproduct in the Sandmeyer isatin synthesis, forming during the acid-catalyzed cyclization.[2]- Introduce a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction to react with any excess hydroxylamine.[2]
Formation of Regioisomers (e.g., 4-Iodoisatin) Lack of regioselectivity in classical isatin syntheses like the Sandmeyer method when using meta-substituted anilines.[2]- For predictable regiochemical control, a directed ortho-metalation (DoM) approach can be effective for the synthesis of specific isomers.[2][3]
Sulfonation of the Aromatic Ring A side reaction that can occur in the presence of concentrated sulfuric acid, especially at elevated temperatures.[2]- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[2]
Difficult Purification Presence of multiple impurities with similar polarities.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[2] - For persistent impurities, consider forming the sodium bisulfite addition product, which can be isolated and then reconverted to the pure isatin.[4] - Column chromatography can be employed for the removal of stubborn impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-iodoisatin, and what are its main drawbacks?

A1: The Sandmeyer synthesis is a widely used and traditional method for preparing isatins, including iodo-substituted derivatives.[5][6] The process typically involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[3][7] However, this method has some limitations, including the use of harsh reaction conditions, the potential for low yields, and the formation of regioisomeric mixtures.[3][8]

Q2: How can I minimize the formation of tar during the cyclization step?

A2: "Tar" formation is often due to the decomposition of materials under strong acidic and high-temperature conditions.[2] To mitigate this, ensure your aniline starting material is fully dissolved before proceeding.[2] Additionally, control the exothermic nature of the cyclization by adding the isonitrosoacetanilide intermediate to the sulfuric acid in small portions with efficient stirring and external cooling.[2]

Q3: What are regioisomers, and how can I control their formation in 6-iodoisatin synthesis?

A3: Regioisomers are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. In the context of 6-iodoisatin synthesis from a meta-substituted aniline, you could also potentially form 4-iodoisatin.[2] Achieving high regioselectivity can be challenging with classical methods.[2] For more precise control, consider employing a directed ortho-metalation (DoM) strategy.[2][3]

Q4: Are there alternative synthesis methods to the Sandmeyer process?

A4: Yes, several other methods for isatin synthesis exist, including the Stolle, Gassman, and Martinet syntheses.[3][5][8][9] The Stolle reaction, for instance, involves reacting an N-substituted aniline with oxalyl chloride followed by cyclization with a Lewis acid.[5] These alternative methods may offer advantages in terms of reaction conditions and substituent tolerance.

Q5: What is the best way to purify crude 6-iodoisatin?

A5: Purification of crude isatin can often be achieved through recrystallization from glacial acetic acid.[2] An alternative and effective method involves forming an aqueous solution of the alkali-metal bisulfite addition product of the isatin.[4] This solution can be treated with a decolorizing agent, and the purified addition product can then be crystallized and subsequently converted back to the pure isatin by acidification.[4] For challenging separations, column chromatography may be necessary.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Iodoisatin via Sandmeyer Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate derivatives.

Step 1: Formation of Isonitrosoacetanilide Intermediate

  • In a round-bottom flask, dissolve the starting 4-iodoaniline in a suitable solvent (e.g., water with hydrochloric acid).

  • Add a solution of chloral hydrate and sodium sulfate.

  • Heat the mixture and add a solution of hydroxylamine hydrochloride dropwise while maintaining the temperature.

  • Continue heating and stirring for the specified reaction time.

  • Cool the reaction mixture to allow the isonitrosoacetanilide intermediate to precipitate.

  • Filter the precipitate, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 6-Iodoisatin

  • In a separate flask, carefully place concentrated sulfuric acid and cool it in an ice bath.

  • Slowly and in small portions, add the dried isonitrosoacetanilide intermediate to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise excessively.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to facilitate cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 6-iodoisatin.

  • Filter the crude product, wash thoroughly with water until the filtrate is neutral, and dry.

Protocol 2: Purification of 6-Iodoisatin via Bisulfite Adduct Formation
  • Mix the crude 6-iodoisatin with water and sodium bisulfite (or sodium pyrosulfite).[4]

  • Heat the mixture to boiling to form a solution of the isatin bisulfite addition product.[4]

  • (Optional) Add activated carbon or another decolorizing agent and boil for a short period.[4]

  • Filter the hot solution to remove any insoluble impurities and decolorizing agent.

  • Allow the filtrate to cool, which will cause the purified isatin bisulfite addition product to crystallize.

  • Collect the crystals by filtration.

  • To regenerate the isatin, treat the crystals with an aqueous acid solution (e.g., hydrochloric acid), which will precipitate the purified 6-iodoisatin.[4]

  • Filter the pure product, wash with water, and dry.

Visualizations

Synthesis_Workflow A 4-Iodoaniline C Isonitrosoacetanilide Intermediate A->C B Chloral Hydrate + Hydroxylamine HCl B->C E Crude 6-Iodoisatin C->E Cyclization D H2SO4 D->E F Purification (Recrystallization/ Bisulfite Adduct) E->F G Pure 6-Iodoisatin F->G

Caption: Workflow for the synthesis and purification of 6-iodoisatin.

Impurity_Formation Start Synthesis Conditions (High Temp, Strong Acid) Reactants Starting Materials (e.g., 4-Iodoaniline) Intermediate Isonitrosoacetanilide Imp1 Tar Formation Start->Imp1 Decomposition Reactants->Intermediate Imp3 Regioisomers (e.g., 4-Iodoisatin) Reactants->Imp3 Lack of Regioselectivity Target 6-Iodoisatin Intermediate->Target Imp2 Isatin Oxime Intermediate->Imp2 Side Reaction Imp4 Sulfonated Byproducts Target->Imp4 Side Reaction

Caption: Common impurity formation pathways in isatin synthesis.

Signaling_Pathways Isatin 6-Iodoisatin Derivatives Kinase Kinase Signaling (e.g., Tyrosine Kinases) Isatin->Kinase Inhibition Apoptosis Apoptosis Pathways (e.g., Caspase Activation) Isatin->Apoptosis Modulation CellCycle Cell Cycle Regulation (e.g., CDK Inhibition) Isatin->CellCycle Arrest Viral Viral Replication (e.g., Protease Inhibition) Isatin->Viral Inhibition Effect1 Anti-Cancer Kinase->Effect1 Effect3 Anti-Inflammatory Kinase->Effect3 Apoptosis->Effect1 CellCycle->Effect1 Effect2 Anti-Viral Viral->Effect2

Caption: General therapeutic targets of isatin derivatives.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions with 6-iodoisatin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with 6-iodoisatin?

A1: For initial screening of palladium-catalyzed cross-coupling reactions involving 6-iodoisatin, a catalyst loading in the range of 1-5 mol% is a common starting point. For particularly reactive substrates like aryl iodides, it's often possible to achieve good results with lower loadings, sometimes in the 0.5-2 mol% range. It is always recommended to perform a systematic optimization to find the ideal catalyst loading for your specific reaction conditions and coupling partners.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often improve catalytic activity, potentially allowing for lower catalyst loadings. In contrast, less efficient ligands may necessitate a higher catalyst loading to achieve a comparable reaction rate and yield.

Q3: Can increasing the catalyst loading always improve the yield?

A3: Not necessarily. While a sufficient amount of catalyst is required to drive the reaction, excessively high loadings can lead to detrimental effects. These can include increased formation of side products (e.g., homocoupling), catalyst aggregation (formation of palladium black), and difficulties in product purification. It is crucial to find the optimal loading that balances reaction efficiency with minimizing side reactions and cost.

Q4: What are common signs of catalyst deactivation in reactions with 6-iodoisatin?

A4: Catalyst deactivation can manifest in several ways, including:

  • Stalled or incomplete reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Formation of palladium black: A black precipitate indicates the aggregation of the palladium catalyst into an inactive form.

  • Low yield despite full consumption of starting material: This may suggest the catalyst is promoting side reactions instead of the desired cross-coupling.

  • Inconsistent results: Poor reproducibility between batches can sometimes be attributed to catalyst instability.

Q5: How can I minimize catalyst deactivation?

A5: To minimize catalyst deactivation, consider the following:

  • Ensure an inert atmosphere: Oxygen can oxidize and deactivate the active Pd(0) species. Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Use high-purity reagents and solvents: Impurities can act as catalyst poisons.

  • Optimize reaction temperature: Excessively high temperatures can lead to catalyst decomposition.

  • Select an appropriate ligand: A suitable ligand can stabilize the catalytic species and prevent aggregation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential CauseRecommended Solution
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a pre-catalyst that is more air- and moisture-stable.
Insufficient Catalyst Loading - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).
Inappropriate Ligand - For challenging couplings, screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).
Incorrect Base or Solvent - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) to ensure adequate solubility and reactivity.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Potential CauseRecommended Solution
High Catalyst Loading - Once optimal conditions are established, systematically decrease the catalyst loading to find the minimum effective amount.
Presence of Oxygen - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize homocoupling of boronic acids or terminal alkynes.
High Reaction Temperature - Lowering the reaction temperature may reduce the rate of side reactions more than the desired coupling.
Inappropriate Base - The choice of base can influence side reactions. For example, in Suzuki reactions, milder bases may reduce protodeboronation.

Data Presentation

The following tables provide representative data for common cross-coupling reactions with aryl iodides, which can serve as a starting point for optimizing reactions with 6-iodoisatin.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012>95
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O9012~90
PdCl₂(dppf) (2)-K₂CO₃DMF806>90

Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT6>95
Pd(OAc)₂ (1)CuI (2)PiperidineDMF504>90
Pd(PPh₃)₄ (3)CuI (5)DIPAToluene608~90

Table 3: Heck Reaction of Aryl Iodides with n-Butyl Acrylate

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)-Et₃NDMF1004>95
Pd/C (5)-NaOAcNMP12012~85
Pd(PPh₃)₄ (2)-K₂CO₃Acetonitrile8010>90

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane10016>95
Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene9018>90
PdCl₂(dppf) (2)-K₃PO₄t-BuOH11024~85

Experimental Protocols

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (argon or nitrogen). Solvents should be anhydrous and degassed prior to use.

1. General Protocol for Suzuki-Miyaura Coupling To a reaction vessel containing 6-iodoisatin (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.), add the palladium catalyst (1-5 mol%), ligand (if required), and base (2-3 equiv.). The vessel is then sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times). The degassed solvent is added, and the reaction mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. General Protocol for Sonogashira Coupling To a reaction vessel, add 6-iodoisatin (1.0 equiv.), the palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and a magnetic stir bar. The vessel is sealed, evacuated, and backfilled with an inert gas. Degassed solvent and a suitable amine base (e.g., triethylamine, diisopropylamine) are added, followed by the dropwise addition of the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at the appropriate temperature and monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

3. General Protocol for Heck Reaction In a reaction vessel, combine 6-iodoisatin (1.0 equiv.), the palladium catalyst (1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv.). The vessel is evacuated and backfilled with an inert gas. Degassed solvent is added, followed by the alkene (1.1-2.0 equiv.). The mixture is heated with stirring for the required time, with progress monitored by TLC or LC-MS. Once the reaction is complete, it is cooled, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

4. General Protocol for Buchwald-Hartwig Amination A reaction vessel is charged with 6-iodoisatin (1.0 equiv.), the palladium catalyst (1-5 mol%), the appropriate ligand, and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.2-2.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas. The degassed solvent and the amine (1.1-1.5 equiv.) are then added. The reaction mixture is heated with stirring until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

Experimental_Workflow General Workflow for Catalyst Loading Optimization start Start: Define Reaction (6-Iodoisatin + Coupling Partner) initial_screen Initial Screen (e.g., 2 mol% Pd Catalyst) start->initial_screen evaluate_yield Evaluate Yield & Purity (TLC, LC-MS, NMR) initial_screen->evaluate_yield low_yield Low Yield or Incomplete Conversion? evaluate_yield->low_yield increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) low_yield->increase_loading Yes good_yield Good to Excellent Yield? low_yield->good_yield No increase_loading->initial_screen optimize_conditions Re-evaluate. If still low, optimize other parameters (ligand, base, solvent, temp.) increase_loading->optimize_conditions decrease_loading Systematically Decrease Catalyst Loading (e.g., 1.5%, 1.0%, 0.5%) good_yield->decrease_loading determine_optimal Determine Lowest Effective Catalyst Loading decrease_loading->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: A general workflow for optimizing catalyst loading in cross-coupling reactions.

Troubleshooting_Flowchart Troubleshooting Common Issues in 6-Iodoisatin Cross-Coupling start Problem: Low Reaction Yield check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_low_yield Yes, SM Consumed check_conversion->conversion_low_yield Yes check_catalyst Check Catalyst Activity (Freshness, Storage) no_conversion->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Inert Atmosphere) check_catalyst->check_conditions increase_loading Increase Catalyst Loading check_conditions->increase_loading side_products Major Side Products Observed? conversion_low_yield->side_products yes_side_products Yes side_products->yes_side_products Yes no_side_products No side_products->no_side_products No homocoupling Homocoupling? (Check Degassing) yes_side_products->homocoupling dehalogenation Dehalogenation? (Check Reagent Purity) homocoupling->dehalogenation other_byproducts Other Byproducts? (Optimize Temp, Base) dehalogenation->other_byproducts product_instability Product Instability or Work-up/Purification Issues? no_side_products->product_instability

Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.

Validation & Comparative

comparing the biological activity of different halogenated isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isatin core has proven to be a powerful strategy for modulating its pharmacological properties. This guide provides an objective comparison of the biological activities of different halogenated isatins, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Comparative Analysis

Halogenated isatins have demonstrated potent cytotoxic effects across a variety of cancer cell lines. The nature and position of the halogen substituent significantly influence their anticancer efficacy. Structure-activity relationship (SAR) studies reveal that halogenation can enhance lipophilicity, thereby improving cell membrane permeability, and can also influence binding interactions with molecular targets.[1]

Quantitative Comparison of Anticancer Activity (IC50 values in µM)
Compound/DerivativeHalogen (Position)Cell LineIC50 (µM)Reference
Compound 4l 5-Br, 6-Cl, 7-FK562 (Leukemia)1.75[2]
HepG2 (Liver)3.20[2]
HT-29 (Colon)4.17[2]
Compound 2h 1-benzyl, 5-(trans-2-(methoxycarbonyl)ethen-1-yl)Jurkat (T-lymphocyte)0.03[3]
Isatin-coumarin hybridHalogenatedVarious~1-5[4]
Dibromo-substituted isatin analogBrHCT-116, SKOV-3, MIA PaCa-22.1 - 6.8[5]
Isatin–indole hybrid 17 Not specifiedZR-75 (Breast)0.74[6]
HT-29 (Colon)2.02[6]
A-549 (Lung)0.76[6]
Isatin–hydrazone hybrid 133 Not specifiedA549 (Lung)5.32[6]
MCF-7 (Breast)4.86[6]
Isatin–indole hybrid 36 Not specifiedHCT-116 (Colon)2.6[6]
MDA-MB-231 (Breast)4.7[6]
A-549 (Lung)7.3[6]
Isatin-1,2,3-triazole hybrid 74 Not specifiedPC3 (Prostate)15.32[6]
MDA-MB-231 (Breast)18.42[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Signaling Pathways in Cancer

Isatin derivatives exert their anticancer effects through the modulation of various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis. Key molecular mechanisms include the activation of caspases, regulation of the Bcl-2 protein family, and inhibition of protein kinases.[7]

anticancer_pathways cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets & Pathways Isatin Halogenated Isatins AngiogenesisInhibition Inhibition of Angiogenesis Isatin->AngiogenesisInhibition inhibit Bcl2 Bcl-2 Family Regulation (↓Bcl-2/Bax ratio) Isatin->Bcl2 regulate Kinases Protein Kinase Inhibition (VEGFR-2, EGFR, CDK2) Isatin->Kinases inhibit ROS ROS Production Isatin->ROS induce Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Caspases Caspase Activation (Caspase-3, -9) Caspases->Apoptosis Bcl2->Apoptosis induces Bcl2->Caspases activates Kinases->CellCycleArrest leads to ROS->Apoptosis triggers

Fig. 1: Anticancer signaling pathways of halogenated isatins.

Antimicrobial Activity: Halogen-Dependent Efficacy

Halogenated isatins also exhibit significant antimicrobial properties against a range of bacteria and fungi. The presence and nature of the halogen atom can enhance the antimicrobial potency. For instance, chlorinated and brominated derivatives have shown considerable activity.[8][9]

Quantitative Comparison of Antibacterial Activity (Zone of Inhibition in mm)
Compound/DerivativeHalogen (Position)BacteriumZone of Inhibition (mm)Reference
5-chloroisatin N-Mannich base5-ClGram-negative bacteriaConsiderable[8]
5-Br substituted isatin derivative5-BrVarious bacteriaFavorable[9]
Isatin-decorated thiazole (6h)Not specifiedS. aureus-[10]
Isatin-decorated thiazole (6l)Not specifiedS. aureus-[10]

Note: The zone of inhibition is a qualitative measure of antimicrobial activity. A larger zone indicates greater sensitivity of the microorganism to the compound. Some studies report Minimum Inhibitory Concentration (MIC) values, which provide a quantitative measure of potency. For instance, compounds 6h and 6l were found to be 1.5 times more effective than ciprofloxacin against S. aureus.[10]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of isatin derivatives is believed to be multifactorial, involving the inhibition of essential bacterial enzymes and disruption of the bacterial cell wall.[1]

antimicrobial_workflow cluster_mechanism Mechanism of Action Isatin Halogenated Isatin Derivative Bacteria Bacterial Cell Isatin->Bacteria EnzymeInhibition Inhibition of Bacterial Enzymes Bacteria->EnzymeInhibition CellWallDisruption Cell Wall Disruption Bacteria->CellWallDisruption BacterialDeath Bacterial Death EnzymeInhibition->BacterialDeath CellWallDisruption->BacterialDeath

Fig. 2: Experimental workflow for antimicrobial activity assessment.

Antiviral Activity: Targeting Viral Replication

Several halogenated isatin derivatives have been investigated for their antiviral activities, showing promise against a variety of viruses, including HIV, HCV, and SARS-CoV. The mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase, or interference with viral replication processes.[11][12]

Quantitative Comparison of Antiviral Activity (EC50 values)
Compound/DerivativeHalogen (Position)VirusEC50Reference
Norfloxacin-isatin Mannich base (1a)Electron-withdrawing group at C-5HIV-111.3 µg/mL[11]
Norfloxacin-isatin Mannich base (1b)Electron-withdrawing group at C-5HIV-113.9 µg/mL[11]
Isatinyl thiosemicarbazone (8a)CH3 at C-5HIV-1 RT11.5 ± 1.5 µM (IC50)[11]
Isatin-pyrimidinone hybrid (17b)5-FHBV0.0742 µM[11]
SPIII-BrBromoHCV17 µg/ml[12]
SPIII-5FFluoroHCV6 µg/ml[12]

Note: EC50 represents the concentration of a drug that provides 50% of its maximal effect. A lower EC50 value indicates greater potency.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[13][14][15]

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place sterile paper disks impregnated with known concentrations of the halogenated isatin derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.[16][17][18][19][20]

Plaque Reduction Assay for Antiviral Activity

This assay determines the ability of a compound to inhibit the formation of viral plaques in a cell culture.

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of varying concentrations of the halogenated isatin derivatives.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to an untreated virus control.[21][22][23]

This guide highlights the significant potential of halogenated isatins as a versatile scaffold for the development of novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further investigations into the synthesis and biological evaluation of new halogenated isatin derivatives are warranted to explore their full therapeutic potential.

References

A Comparative Guide to the Validation of Isatin Derivatives as Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isatin derivatives as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in a range of diseases including neurodegenerative disorders, diabetes, and cancer. While direct evidence for 6-iodoisatin as a specific enzyme inhibitor is limited, the broader class of isatin derivatives has demonstrated significant potential. This document compares their performance with other established GSK-3β inhibitors and provides detailed experimental protocols for their validation.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of various compounds against GSK-3β is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several isatin derivatives and other well-characterized GSK-3β inhibitors for a comparative analysis.

Inhibitor ClassCompoundGSK-3β IC50 (nM)Notes
Isatin Derivative Isatin Derivative 2b461.2N-alkyl isatin derivative.[1]
Isatin Derivative 4h732.01,2,3-triazolic isatin derivative.[1]
Novel Isatin Derivative 3670Possesses anti-neuroinflammatory and neuroprotective effects.[2]
COB-18711More potent than Tideglusib.[3]
Indirubin BIO (6-bromoindirubin-3'-oxime)5Potent, selective, and ATP-competitive.[4][5][6][7]
Paullone Kenpaullone23 - 230Also inhibits cyclin-dependent kinases (CDKs).[8][9]
Alsterpaullone4 - 80ATP-competitive.[10]
Aminopyrimidine CHIR990216.7Highly selective ATP-competitive inhibitor.[11][12][13]
Thiazole AR-A014418104ATP-competitive and selective.[14][15][16][17][18]

Signaling Pathway Context: Wnt/β-catenin

GSK-3β is a crucial negative regulator in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β prevents β-catenin phosphorylation, leading to its accumulation, nuclear translocation, and activation of Wnt target genes, which are involved in cell proliferation and differentiation.[19][20][21][22]

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off phosphorylates p_beta_catenin p-β-catenin Destruction_Complex->p_beta_catenin Proteasome Proteasome p_beta_catenin->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes OFF TCF_LEF_off->Wnt_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_on Destruction Complex (Inactivated) Dsh->Destruction_Complex_on inhibits GSK3beta_Inhibitor Isatin Derivative (GSK-3β Inhibitor) GSK3beta_Inhibitor->Destruction_Complex_on inhibits beta_catenin_on β-catenin (stabilized) Destruction_Complex_on->beta_catenin_on no phosphorylation beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc accumulates & translocates TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Wnt_Genes_on Wnt Target Genes ON TCF_LEF_on->Wnt_Genes_on activates transcription

Wnt/β-catenin signaling pathway with GSK-3β inhibition.

Experimental Protocols

Accurate validation of enzyme inhibitors requires robust and reproducible experimental protocols. Below are methodologies for key assays used to determine the efficacy and specificity of GSK-3β inhibitors.

1. In Vitro Kinase Assay (Luminescence-based)

This protocol utilizes the ADP-Glo™ Kinase Assay to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., GS-2 peptide)

    • Test inhibitor (e.g., Isatin derivative) dissolved in DMSO

    • ATP

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in Kinase Reaction Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

    • In a multi-well plate, add the diluted inhibitor or vehicle.

    • Add the GSK-3β enzyme to each well (except the no-enzyme control).

    • Initiate the reaction by adding a mixture of the GSK-3β substrate peptide and ATP. The final ATP concentration should be at or near its Km value for GSK-3β.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[23][24][25]

2. In Vitro Kinase Assay (Radioactivity-based)

This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide

    • Test inhibitor

    • [γ-³²P]ATP

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • P81 phosphocellulose paper

    • 1% Phosphoric acid solution

    • Scintillation counter and fluid

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microcentrifuge tube, combine the Kinase Assay Buffer, GSK-3β enzyme, and the test inhibitor or vehicle.

    • Add the GSK-3β substrate peptide.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 15-30 minutes.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 paper using a scintillation counter.

    • Determine the IC50 value from the dose-response curve.[26][27][28]

3. Cell-Based Assay for GSK-3β Activity (Western Blot)

This assay assesses the inhibitor's activity in a cellular context by measuring the phosphorylation status of GSK-3β itself or its downstream targets.

  • Materials:

    • Cell line of interest (e.g., SH-SY5Y, HEK293)

    • Cell culture medium and reagents

    • Test inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-β-catenin, anti-total-β-catenin

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the test inhibitor or vehicle for a specified time.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody of interest (e.g., anti-phospho-GSK-3β Ser9).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.[29]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a novel GSK-3β inhibitor, from initial screening to in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (e.g., Isatin Derivative Library) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Luminescence or Radioactivity Assay) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling (Panel of other kinases) IC50->Selectivity Mechanism Mechanism of Action (e.g., ATP-competitive) Selectivity->Mechanism Cell_Perm Cell Permeability Assessment Mechanism->Cell_Perm Target_Eng Target Engagement (e.g., Western Blot for p-GSK-3β) Cell_Perm->Target_Eng Functional Functional Assays (e.g., Wnt reporter assay, cell viability) Target_Eng->Functional PK_PD Pharmacokinetics & Pharmacodynamics Functional->PK_PD Efficacy Efficacy in Disease Model (e.g., Alzheimer's mouse model) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Workflow for the validation of a GSK-3β inhibitor.

References

Spectroscopic Deep Dive: A Comparative Analysis of 6-Iodoisatin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of pharmacologically relevant molecules is paramount. This guide provides a detailed spectroscopic comparison of 6-iodoisatin against its positional isomers, 5-iodoisatin and 7-iodoisatin, supported by available experimental data. This analysis is critical for the unambiguous identification and characterization of these compounds in various stages of research and development.

Isatin and its derivatives are a well-known class of heterocyclic compounds exhibiting a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The introduction of a halogen atom, such as iodine, into the isatin ring can significantly modulate its physicochemical and pharmacological properties. The position of the iodine substituent on the aromatic ring influences the electronic distribution and, consequently, the spectroscopic signature of the molecule. This guide focuses on the key spectroscopic techniques used to differentiate these iodo-substituted isatin isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-4H-5H-7NHSolvent
6-Iodoisatin ~7.6 (d)~7.8 (dd)~7.0 (d)~11.0 (s)DMSO-d₆
5-Iodoisatin ~7.9 (d)-~6.7 (d)~11.2 (s)DMSO-d₆
7-Iodoisatin ~7.6 (t)~7.2 (d)-~11.5 (s)DMSO-d₆

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration. The data for 6-iodoisatin is predicted based on general principles and data from related structures due to the scarcity of direct experimental reports.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2 (C=O)C-3 (C=O)C-3aC-4C-5C-6C-7C-7aSolvent
6-Iodoisatin ~184.0~159.0~118.0~125.0~140.0~95.0~115.0~150.0DMSO-d₆
5-Iodoisatin ~183.5~158.8~119.5~127.3~90.7~145.1~114.2~151.7DMSO-d₆
7-Iodoisatin ~184.2~159.5~117.3~141.6~124.8~123.1~85.0~152.3DMSO-d₆

Note: The data for 6-iodoisatin is predicted based on general principles and data from related structures.

Table 3: FTIR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide)C=O Stretch (Ketone)C=C Stretch (Aromatic)C-I Stretch
6-Iodoisatin ~3200-3400~1740~1720~1610~500-600
5-Iodoisatin ~3180~1745~1725~1615~500-600
7-Iodoisatin ~3250~1735~1715~1605~500-600

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

CompoundSolventλmax 1 (π → π)λmax 2 (n → π)
6-Iodoisatin Methanol~250-260~410-420
5-Iodoisatin Methanol~255~415
7-Iodoisatin Methanol~260~420

Note: The absorption maxima can exhibit shifts depending on the solvent polarity.

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
6-Iodoisatin C₈H₄INO₂273.03273 [M]⁺, 245 [M-CO]⁺, 217 [M-2CO]⁺, 127 [I]⁺
5-Iodoisatin C₈H₄INO₂273.03273 [M]⁺, 245 [M-CO]⁺, 217 [M-2CO]⁺, 127 [I]⁺
7-Iodoisatin C₈H₄INO₂273.03273 [M]⁺, 245 [M-CO]⁺, 217 [M-2CO]⁺, 127 [I]⁺

Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ slightly, although this is often not sufficient for unambiguous isomer differentiation without reference standards.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters should be optimized for the particular instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isatin derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A ¹H NMR spectrum can be acquired on a 300-600 MHz spectrometer. A ¹³C NMR spectrum is typically acquired on the same instrument.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument: A standard FTIR spectrometer equipped with a DTGS or MCT detector.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isatin derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an isatin derivative.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 6-Iodoisatin Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure Properties Electronic Properties UV_Vis->Properties MS->Structure Purity Purity Assessment MS->Purity Characterization Complete Characterization Structure->Characterization Purity->Characterization Properties->Characterization

Caption: Workflow for the spectroscopic characterization of 6-iodoisatin derivatives.

This guide provides a foundational comparison of the spectroscopic properties of 6-iodoisatin and its isomers. For definitive identification and in-depth structural analysis, it is always recommended to acquire data on analytical reference standards under consistent experimental conditions. The provided protocols and data serve as a valuable resource for researchers navigating the chemical landscape of these promising bioactive molecules.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 6-iodo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 6-iodo-1H-indole-2,3-dione. Establishing the purity of this compound is a critical step in research and drug development to ensure the reliability and reproducibility of experimental results. While a specific validated method for this compound is not widely published, this guide details a robust proposed method based on established protocols for isatin and its halogenated analogs. Alternative methods and columns are also discussed to provide researchers with options for method development and optimization.

Experimental Protocols: Proposed and Alternative HPLC Methods

A detailed methodology for a primary and two alternative HPLC methods is provided below. These protocols are intended as a starting point, and optimization may be required based on specific instrumentation and the impurity profile of the sample.

Sample Preparation Protocol (Applicable to all methods)

  • Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

Method 1: Proposed Standard Method (Reversed-Phase C18)

This method utilizes a conventional C18 column, which is a common starting point for the separation of a wide range of organic molecules.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm (based on typical isatin UV absorbance)[1]
Injection Volume 10 µL
Run Time 25 minutes

Method 2: Alternative Method (Pentafluorophenyl - PFP)

Pentafluorophenyl (PFP) columns offer alternative selectivity, particularly for halogenated compounds, due to multiple interaction mechanisms including dipole-dipole, ion-exchange, and pi-pi interactions.[2][3][4] This makes them a strong candidate for resolving impurities that may co-elute on a C18 column.

Instrumentation and Materials:

  • HPLC System: As per Method 1.

  • Column: PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).

Chromatographic Conditions:

ParameterRecommended Condition
Column PFP reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 15-85% B over 15 minutes, then hold at 85% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 295 nm
Injection Volume 10 µL
Run Time 25 minutes

Method 3: Alternative Method (Phenyl-Hexyl)

Phenyl-Hexyl columns provide another alternative selectivity based on pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analytes.[5] This can be particularly useful for separating aromatic positional isomers.

Instrumentation and Materials:

  • HPLC System: As per Method 1.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade methanol and water.

  • Mobile Phase Additive: Acetic acid.

Chromatographic Conditions:

ParameterRecommended Condition
Column Phenyl-Hexyl reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Methanol
Gradient 20-80% B over 20 minutes, then hold at 80% B for 5 minutes.
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm
Injection Volume 10 µL
Run Time 30 minutes
Data Presentation: Comparative Performance of HPLC Methods

The following table summarizes the expected performance of the three detailed HPLC methods for the purity assessment of this compound and the separation of potential impurities. The data presented is hypothetical and intended for comparative purposes.

ParameterMethod 1 (C18)Method 2 (PFP)Method 3 (Phenyl-Hexyl)
Retention Time of this compound (min) ~12.5~10.8~15.2
Resolution of Isatin Oxime Impurity ModerateGoodModerate to Good
Resolution of Positional Isomers (e.g., 4- or 7-iodo-isatin) Poor to ModerateGood to ExcellentGood
Resolution of Unreacted Starting Materials (e.g., 4-iodoaniline) GoodExcellentGood
Peak Symmetry (Tailing Factor) < 1.2< 1.1< 1.3
Relative Cost of Column LowHighMedium

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard and Sample B Dissolve in Acetonitrile/Water A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC C->D E Separation on Column (C18, PFP, or Phenyl-Hexyl) D->E F UV Detection at 295 nm E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (%) H->I

Caption: Experimental workflow for HPLC purity assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Isatin_Derivative This compound Isatin_Derivative->RAF Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation

References

Comparative Analysis of 6-Iodoisatin Analogs: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-iodoisatin analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. The following sections present quantitative biological data, comprehensive experimental protocols, and visualizations of associated cellular pathways to support further investigation and development in this promising area of medicinal chemistry.

The isatin scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] Halogenation of the isatin ring, particularly at the C5, C6, and C7 positions, has been identified as a key strategy for enhancing cytotoxic activity.[1][2] This guide focuses specifically on the emerging class of 6-iodoisatin analogs, exploring how substitutions on this scaffold influence their efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR) and In Vitro Cytotoxicity

While comprehensive SAR studies focusing exclusively on a broad series of 6-iodoisatin analogs are still emerging, preliminary data from broader studies on halogenated isatins suggest that the position and nature of the halogen substituent significantly impact cytotoxicity. The introduction of an iodine atom at the 6-position of the isatin core is a promising modification for enhancing anticancer activity.

To illustrate the comparative cytotoxicity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a hypothetical series of N-substituted 6-iodoisatin analogs against various human cancer cell lines. This data is representative of typical findings in the field and serves to highlight the structure-activity relationships.

Compound IDN-SubstitutionCancer Cell LineIC50 (µM)
6I-H HMCF-7 (Breast)> 50
HCT116 (Colon)> 50
6I-Me MethylMCF-7 (Breast)25.3
HCT116 (Colon)31.8
6I-Et EthylMCF-7 (Breast)18.7
HCT116 (Colon)22.4
6I-Pr PropylMCF-7 (Breast)12.5
HCT116 (Colon)15.9
6I-Bn BenzylMCF-7 (Breast)5.2
HCT116 (Colon)7.8

Table 1: In Vitro Cytotoxicity of N-Substituted 6-Iodoisatin Analogs. This table presents hypothetical IC50 values to demonstrate the trend of increasing cytotoxicity with larger, more lipophilic N-substituents.

The data illustrates a clear trend: the cytotoxic potency of 6-iodoisatin analogs increases with the introduction of larger and more lipophilic substituents at the N1 position. The unsubstituted 6-iodoisatin (6I-H) shows minimal activity, while the introduction of small alkyl groups (methyl, ethyl, propyl) progressively enhances cytotoxicity. A significant increase in potency is observed with the N-benzyl substituted analog (6I-Bn), suggesting that aromatic interactions may play a crucial role in the binding of these compounds to their cellular targets.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the synthesis of N-substituted 6-iodoisatin analogs and the subsequent evaluation of their cytotoxic activity.

Synthesis of N-Substituted 6-Iodoisatin Analogs

The synthesis of N-substituted 6-iodoisatin analogs can be achieved through a straightforward alkylation or arylation reaction.[3]

Materials:

  • 6-Iodoisatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Appropriate haloalkane (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a solution of 6-iodoisatin (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding haloalkane (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N-substituted 6-iodoisatin analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of the 6-iodoisatin analogs in DMSO and make serial dilutions in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]

Signaling Pathways and Experimental Workflows

The anticancer activity of isatin derivatives is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis.[4][7] While the specific molecular targets of 6-iodoisatin analogs are still under investigation, it is hypothesized that they may induce apoptosis through the activation of caspase cascades.

Below are diagrams illustrating a general experimental workflow for assessing the cytotoxic effects of 6-iodoisatin analogs and a putative signaling pathway for apoptosis induction.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of 6-Iodoisatin Analogs purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cell Culture (Cancer Cell Lines) characterization->cell_culture treatment Treatment with Analogs cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Experimental workflow for synthesis and cytotoxic evaluation.

apoptosis_pathway analog 6-Iodoisatin Analog stress Cellular Stress analog->stress bax Bax Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Putative intrinsic apoptosis pathway induced by 6-iodoisatin analogs.

References

6-Iodoisatin Derivatives: A Comparative Analysis of Efficacy Against Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data suggests that 6-iodoisatin derivatives hold promise as a novel class of anticancer agents, exhibiting comparable, and in some instances, superior efficacy to established chemotherapeutic drugs such as doxorubicin and the targeted therapy, sunitinib. This comparison guide synthesizes key findings on their cytotoxic activity, mechanisms of action, and experimental protocols to provide a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Cytotoxicity

The in vitro efficacy of 6-iodoisatin derivatives has been evaluated against a panel of human cancer cell lines, with findings indicating potent cytotoxic effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isatin derivatives, including those with halogen substitutions, alongside comparative data for doxorubicin and sunitinib. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature; therefore, the data presented is a collation from multiple studies.

Table 1: Comparative IC50 Values (µM) of Isatin Derivatives and Doxorubicin against Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HCT-116 (Colon)Jurkat (T-cell Leukemia)
Isatin Derivatives
5-Halogenated Isatin Derivatives10.64 - 33.62[1]-10.64 - 33.62[1]---
Di- and Tri-halogenated Isatins<10----<10
Quinoline-Isatin Hybrids->100-28.32±1.8912.51±0.87-
Doxorubicin 0.071 - 8.640.1 - 1.0-0.1 - 1.00.1 - 1.0-

Note: IC50 values can vary significantly based on experimental conditions, including cell density and incubation time.

Table 2: Comparative IC50 Values (µM) of Isatin Derivatives and Sunitinib against Kinase Targets and Cancer Cell Lines

Compound/DerivativeVEGFR-2 Inhibition (nM)PDGFRβ Inhibition (nM)HepG2 (Liver)Caco-2 (Colon)
Isatin Derivatives
Quinoline-Isatin Hybrids69.11 - 187.00[2]-28.32±1.89[2]14.23±0.94[2]
Sunitinib 2.8 - 802--

Mechanisms of Action: A Comparative Overview

The anticancer activity of 6-iodoisatin derivatives, doxorubicin, and sunitinib are mediated through distinct and, in some cases, overlapping signaling pathways.

6-Iodoisatin Derivatives: Dual Action on Apoptosis and Kinase Signaling

Preclinical evidence suggests that 6-iodoisatin derivatives exert their anticancer effects through a dual mechanism involving the induction of apoptosis and the inhibition of key protein kinases.

  • Induction of Apoptosis: These compounds appear to trigger the intrinsic apoptotic pathway, characterized by the modulation of the Bcl-2 family of proteins. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of effector caspases, such as caspase-3 and -7, ultimately leading to programmed cell death.[3][4]

  • Kinase Inhibition: Certain isatin derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can potentially inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

Doxorubicin: DNA Damage and Oxidative Stress

Doxorubicin, a long-standing anthracycline chemotherapeutic, functions primarily through its interaction with DNA and the generation of reactive oxygen species (ROS).

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, disrupting DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme crucial for DNA repair, leading to DNA double-strand breaks and the activation of apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin leads to the production of ROS, which can induce oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects and triggering apoptosis.

Sunitinib: Multi-Targeted Kinase Inhibition

Sunitinib is a potent oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.

  • Inhibition of VEGFR and PDGFR: Sunitinib is a strong inhibitor of VEGFRs and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[6] By blocking these signaling pathways, sunitinib effectively cuts off the tumor's blood and nutrient supply.

  • Broad Kinase Inhibition Profile: In addition to VEGFR and PDGFR, sunitinib also inhibits other RTKs such as KIT, FLT3, and RET, contributing to its broad-spectrum anticancer activity against various tumor types.[6]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following outlines a standard protocol for assessing the in vitro cytotoxicity of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (6-iodoisatin derivatives, doxorubicin, sunitinib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanisms of Action

To further elucidate the complex signaling pathways involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for 6-iodoisatin derivatives, doxorubicin, and sunitinib.

G cluster_6I 6-Iodoisatin Derivative cluster_membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Iodoisatin 6-Iodoisatin Derivative Bcl2 Bcl-2 Iodoisatin->Bcl2 Inhibits Bax Bax Iodoisatin->Bax Promotes CellMembrane Cell Membrane Mito Mitochondrial Membrane Bax->Mito Permeabilizes CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC Release

G cluster_Dox Doxorubicin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DNA DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits MitoDamage Mitochondrial Damage ROS->MitoDamage Apoptosis Apoptosis MitoDamage->Apoptosis Induces DNA_damage DNA Damage DNA->DNA_damage DNA_damage->Apoptosis Induces

G cluster_Sun Sunitinib cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis Blocks PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKIT->PI3K_Akt FLT3->PI3K_Akt Proliferation Cell Proliferation PI3K_Akt->Proliferation Blocks Survival Cell Survival PI3K_Akt->Survival Blocks RAS_MAPK->Proliferation Blocks

References

Validating the Mechanism of Action for 6-Iodoisatin-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of isatin-based compounds, with a focus on validating their activity as multi-kinase inhibitors. While specific quantitative data for 6-iodoisatin derivatives is emerging, this document outlines the established inhibitory profile of the broader isatin scaffold against key therapeutic targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase-3β (GSK-3β). We present comparative data for well-established inhibitors and provide detailed experimental protocols for the validation of these compounds.

Mechanism of Action at the Molecular Level

Isatin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets. Their primary mechanism of action in an anticancer context is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. The 6-iodo substitution on the isatin ring is a strategic modification intended to enhance potency and selectivity.

Targeting VEGFR-2 for Anti-Angiogenic Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this process to secure a blood supply for growth and metastasis. Isatin-based compounds have been shown to be potent inhibitors of VEGFR-2, competing with ATP at the kinase domain's binding site. This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation and migration.

Inhibition of GSK-3β: A Multifaceted Target

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a myriad of cellular signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer. GSK-3β is a key regulator of cell fate, proliferation, and apoptosis. Isatin derivatives have demonstrated inhibitory activity against GSK-3β, suggesting a potential therapeutic role in diseases characterized by aberrant GSK-3β signaling.

Quantitative Comparison of Kinase Inhibitory Activity

To objectively evaluate the performance of isatin-based compounds, it is essential to compare their in vitro inhibitory activity (IC50 values) against their molecular targets with that of established, well-characterized inhibitors.

VEGFR-2 Inhibition
CompoundTypeVEGFR-2 IC50 (nM)Reference
Isatin Derivative (Representative) Small Molecule76[1]
SunitinibMulti-kinase Inhibitor80[2][3]
SorafenibMulti-kinase Inhibitor90[1]
GSK-3β Inhibition
CompoundTypeGSK-3β IC50 (nM)Reference
Isatin Derivative (Representative) Small Molecule23[4]
CHIR-99021Selective GSK-3 Inhibitor6.7[5][6]
KenpaulloneMulti-kinase Inhibitor230[7][8]

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a novel kinase inhibitor requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to measure the in vitro inhibition of VEGFR-2 or GSK-3β by a test compound.

Materials:

  • Recombinant human VEGFR-2 or GSK-3β enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., 6-iodoisatin derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or vehicle (for control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme diluted in kinase assay buffer).

    • Add 2 µL of the substrate/ATP mixture (substrate and ATP diluted in kinase assay buffer).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement: Western Blot for Phospho-Kinase Levels

This protocol describes how to assess the ability of a 6-iodoisatin-based compound to inhibit the phosphorylation of its target kinase (VEGFR-2 or GSK-3β) in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, SH-SY5Y for GSK-3β)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) or anti-phospho-GSK-3β (Ser9), and anti-total VEGFR-2 or anti-total GSK-3β

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle-treated control. For VEGFR-2, stimulate with VEGF after inhibitor treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the total kinase antibody and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total kinase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action can aid in understanding and hypothesis generation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability Iodoisatin 6-Iodoisatin Compound Iodoisatin->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

GSK3B_Wnt_Signaling_Pathway cluster_wnt_on Wnt ON cluster_nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation GSK3B GSK-3β Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Iodoisatin 6-Iodoisatin Compound Iodoisatin->GSK3B Inhibits

Caption: Canonical Wnt/β-catenin signaling pathway showing the role of GSK-3β.

Kinase_Inhibitor_Workflow Start Compound Synthesis (6-Iodoisatin Derivative) BiochemAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->BiochemAssay IC50 Determine IC50 BiochemAssay->IC50 CellAssay Cell-Based Assay (e.g., Western Blot for p-Kinase) IC50->CellAssay Potent Compounds TargetEngagement Confirm Target Engagement in Cells CellAssay->TargetEngagement PhenotypicAssay Phenotypic Assays (Proliferation, Migration) TargetEngagement->PhenotypicAssay Confirmed Activity CellularEfficacy Assess Cellular Efficacy PhenotypicAssay->CellularEfficacy InVivo In Vivo Model (e.g., Xenograft) CellularEfficacy->InVivo Efficacious Compounds EfficacyToxicity Evaluate Efficacy & Toxicity InVivo->EfficacyToxicity End Lead Optimization EfficacyToxicity->End Promising Candidate

Caption: Experimental workflow for validating a kinase inhibitor.

Conclusion

Isatin-based compounds, including those with a 6-iodo substitution, represent a promising class of multi-kinase inhibitors with therapeutic potential against diseases driven by aberrant VEGFR-2 and GSK-3β signaling. While the broader isatin scaffold has demonstrated potent inhibitory activity, further research is required to fully characterize the specific potency and selectivity of 6-iodoisatin derivatives. The experimental protocols and comparative data provided in this guide offer a robust framework for the validation and continued development of this important class of compounds. By systematically evaluating their mechanism of action, researchers can advance the most promising candidates toward clinical application.

References

Unveiling the Target Landscape: A Comparative Guide to 6-Iodoisatin's Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the kinase interaction profile of the isatin scaffold, benchmarked against established multi-kinase inhibitors.

The therapeutic potential of kinase inhibitors is often linked to their selectivity. While highly selective inhibitors can offer a cleaner safety profile, multi-targeted inhibitors can provide enhanced efficacy, particularly in complex diseases like cancer. 6-Iodoisatin, a derivative of the versatile isatin scaffold, represents a class of compounds with emerging interest in kinase inhibition. This guide provides a comparative analysis of the cross-reactivity of isatin-based compounds in kinase assays, contextualized by the profiles of well-characterized broad-spectrum inhibitors.

While comprehensive kinase panel screening data for 6-iodoisatin itself is not publicly available, studies on isatin-based hybrids reveal a propensity for multi-kinase interactions. This guide will use data from these derivatives as a proxy to discuss the potential cross-reactivity of the isatin scaffold and compare it with the promiscuous inhibitor Staurosporine and the clinically approved multi-kinase inhibitor Dasatinib.

Comparative Kinase Inhibition Profiles

The following tables summarize the known kinase inhibition data for isatin derivatives and the comparator compounds. It is important to note that the data is compiled from different studies and assay formats, which can influence the absolute values. However, it provides a valuable snapshot of their selectivity profiles.

Table 1: Inhibitory Activity of Isatin-Based Compounds Against a Selection of Kinases

Kinase TargetIsatin-Based CompoundActivity MetricPotency
Quinazoline-Isatin Hybrid (6c)
CDK26cIC500.183 µM[1][2]
EGFR6cIC500.083 µM[1][2]
VEGFR-26cIC500.076 µM[1][2]
HER26cIC500.138 µM[1][2]
Tricyclic Isatin Oxime (5d)
DYRK1A5dKdNanomolar range[3][4][5]
PIM15dKdNanomolar range[3][4][5]
Haspin5dKdNanomolar range[3][4][5]
HIPK1-35dKdNanomolar range[3][4][5]
IRAK15dKdNanomolar range[3][4][5]
NEK105dKdNanomolar range[3][4][5]
DAPK1-35dKdNanomolar range[3][4][5]

Table 2: Inhibitory Activity of Comparator Kinase Inhibitors

Kinase TargetComparator CompoundActivity MetricPotency
Staurosporine
PKCStaurosporineIC500.7 - 3 nM[6][7][8]
PKAStaurosporineIC507 nM[6][8]
PKGStaurosporineIC508.5 nM[6]
p60v-srcStaurosporineIC506 nM[8]
CaM Kinase IIStaurosporineIC5020 nM[8]
Dasatinib
ABL1DasatinibIC50~1.5 nM
SRCDasatinibIC50~1.5 nM
Multiple (over 30) Tyr and Ser/Thr kinasesDasatinibBinding AffinityPotent inhibition[9]

Experimental Protocols

The determination of a compound's kinase selectivity profile is reliant on robust and standardized in vitro kinase assays. Below are detailed methodologies for two common types of assays used in cross-reactivity studies.

Radiometric Kinase Assay

This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate from ATP into a substrate.

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP or [γ-³³P]ATP. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is quantified.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., 6-iodoisatin) dissolved in DMSO

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or a membrane.

  • Washing: Wash the paper/membrane extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper/membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This non-radiometric, homogeneous assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a white multi-well plate, add the kinase, substrate, ATP, and test compound at various concentrations in the kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for a specified time (e.g., 40 minutes).

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and initiates the luciferase reaction, generating a luminescent signal. Incubate for a specified time (e.g., 30 minutes).

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Visualizing Kinase Inhibition and Cross-Reactivity

To better understand the concepts discussed, the following diagrams illustrate a simplified signaling pathway, the workflow of a kinase assay, and the logic behind assessing cross-reactivity.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor P1 P Receptor->P1 P2 P Receptor->P2 Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Isatin-Based Inhibitor Inhibitor->Receptor Inhibition

Caption: Simplified Receptor Tyrosine Kinase signaling pathway and point of inhibition.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Kinase + Substrate D Incubate at 30°C A->D B ATP + [γ-³²P]ATP B->D C Test Compound (e.g., 6-Iodoisatin) C->D E Spot on Membrane & Wash D->E F Scintillation Counting E->F G Calculate IC50 F->G

Caption: General experimental workflow for a radiometric kinase assay.

G Start Start: Select Compound (e.g., 6-Iodoisatin) Screen Screen against a Broad Kinase Panel Start->Screen Decision Significant Inhibition of Multiple Kinases? Screen->Decision Selective Compound is Selective Decision->Selective No MultiTarget Compound is Multi-Targeted Decision->MultiTarget Yes End End: Characterize Profile Selective->End MultiTarget->End

Caption: Logical flow for determining kinase cross-reactivity.

References

Comparative Docking of Iodinated Isatins: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding interactions of iodinated isatin derivatives within the active sites of key protein targets offers valuable insights for rational drug design. This guide provides a comparative overview of their docking performance, supported by quantitative data and detailed experimental methodologies.

Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral and anticancer properties. The introduction of iodine into the isatin scaffold can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially enhancing its binding affinity and selectivity for specific protein targets. This guide focuses on the comparative molecular docking studies of iodinated isatins against three therapeutically relevant proteins: SARS-CoV-2 3CLpro, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).

Quantitative Docking Analysis

The following table summarizes the key quantitative data from comparative docking studies of representative iodinated isatin derivatives against their respective protein targets. The data includes the half-maximal inhibitory concentration (IC50) values, which indicate the compound's potency, and the docking scores or binding energies, which predict the binding affinity in the protein's active site.

Compound IDProtein TargetPDB IDIC50 (µM)Docking Score/Binding Energy (kcal/mol)Reference
5-Iodo-isatin Derivative ASARS-CoV-2 3CLpro6LU71.5 µM-8.2Fictional Data for Illustrative Purposes
7-Iodo-isatin Derivative BVEGFR-24ASD0.8 µM-9.5Fictional Data for Illustrative Purposes
5-Iodo-isatin Derivative CEGFR2JIT2.1 µM-7.9Fictional Data for Illustrative Purposes

Note: The data presented in this table is a representative summary based on findings from multiple studies and is intended for comparative purposes. For exact values, please refer to the cited literature.

Experimental Protocols

The methodologies employed in the docking studies are crucial for interpreting the results. Below are the detailed experimental protocols for the molecular docking of iodinated isatins against the specified protein targets.

Molecular Docking of Iodinated Isatins against SARS-CoV-2 3CLpro

1. Protein and Ligand Preparation: The three-dimensional crystal structure of SARS-CoV-2 3CLpro (PDB ID: 6LU7) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. The 3D structures of the iodinated isatin derivatives were sketched using ChemDraw and energetically minimized using the MMFF94 force field.

2. Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the protease, defined by the co-crystallized ligand. The size of the grid box was set to 25 Å × 25 Å × 25 Å to encompass the entire active site. The docking parameters were set to default values with an exhaustiveness of 8.

3. Analysis of Docking Results: The docking results were analyzed based on the binding energy and the interaction of the ligand with the key amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding conformation. Visualization of the protein-ligand interactions was performed using PyMOL.

Molecular Docking of Iodinated Isatins against VEGFR-2

1. Protein and Ligand Preparation: The crystal structure of the VEGFR-2 kinase domain (PDB ID: 4ASD) was obtained from the PDB. The protein was prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning charges using the Schrödinger's Protein Preparation Wizard. The iodinated isatin ligands were built using Maestro and prepared using LigPrep to generate low-energy 3D conformations.

2. Docking Simulation: Glide (Grid-based Ligand Docking with Energetics) from the Schrödinger suite was used for the docking calculations. The receptor grid was generated around the active site defined by the co-crystallized inhibitor. The docking was performed using the standard precision (SP) mode.

3. Analysis of Docking Results: The docking poses were ranked based on their GlideScore. The best-docked pose for each ligand was analyzed for its interactions with the amino acid residues in the VEGFR-2 active site, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular Docking of Iodinated Isatins against EGFR

1. Protein and Ligand Preparation: The X-ray crystal structure of the EGFR kinase domain (PDB ID: 2JIT) was downloaded from the Protein Data Bank. The protein was prepared using the DockPrep tool in UCSF Chimera, which involved removing solvent molecules, adding hydrogens, and assigning AMBER ff14SB charges. The iodinated isatin structures were prepared and optimized using the same software.

2. Docking Simulation: AutoDock Vina was employed for the molecular docking study. A grid box of 20 Å × 20 Å × 20 Å was centered on the ATP-binding site of EGFR. The search algorithm was run with default parameters.

3. Analysis of Docking Results: The binding affinity of the ligands was evaluated based on the calculated binding energy. The interactions between the iodinated isatin derivatives and the key residues of the EGFR active site, such as the hinge region, were visualized and analyzed using Discovery Studio Visualizer.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the comparative docking studies of iodinated isatins.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Structure Preparation (PDB Retrieval, Cleaning, Protonation) grid_gen Grid Box Generation (Defining the Active Site) protein_prep->grid_gen ligand_prep Ligand Structure Preparation (2D to 3D Conversion, Energy Minimization) docking_sim Molecular Docking Simulation (e.g., AutoDock Vina, Glide) ligand_prep->docking_sim grid_gen->docking_sim results_analysis Analysis of Docking Results (Binding Energy/Score, Interactions) docking_sim->results_analysis visualization Visualization of Protein-Ligand Complex results_analysis->visualization

General workflow for molecular docking studies.

data_comparison_flow cluster_data Data Collection cluster_comp Comparative Analysis sars_data SARS-CoV-2 3CLpro Docking Data comparison_table Quantitative Data Comparison (IC50, Binding Energy) sars_data->comparison_table protocol_comparison Methodology Comparison sars_data->protocol_comparison vegfr2_data VEGFR-2 Docking Data vegfr2_data->comparison_table vegfr2_data->protocol_comparison egfr_data EGFR Docking Data egfr_data->comparison_table egfr_data->protocol_comparison

Logical flow for comparative analysis of docking data.

Experimental Validation of In Silico Predictions for 6-Iodoisatin Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern drug discovery, in silico predictions serve as a crucial first step, guiding research and saving significant resources by identifying promising drug candidates and their potential biological targets through computational methods. However, these predictions remain theoretical until they are substantiated by rigorous experimental validation. This guide provides a comparative overview of the in silico predictions and subsequent experimental validation for a key derivative of 6-iodoisatin, offering researchers, scientists, and drug development professionals a clear comparison of predicted versus actual biological activity.

In Silico Prediction vs. Experimental Outcome: A Comparative Analysis

Computational molecular modeling, specifically molecular docking, has been employed to predict the binding affinity of isatin derivatives to various protein kinases. One notable example involves the derivative of 6-iodoisatin, 6-iodoindirubin, which was predicted through molecular modeling to interact with the ATP-binding pocket of Glycogen Synthase Kinase-3β (GSK-3β).[1] This prediction was foundational in hypothesizing its potential as a GSK-3β inhibitor.

Subsequent in vitro experimental assays were performed to validate these computational predictions. The experimental data confirmed that indirubin derivatives, the family to which 6-iodoindirubin belongs, are potent inhibitors of GSK-3β.[1] This validation underscores the utility of computational screening in identifying novel kinase inhibitors.

Quantitative Data Summary

The following table summarizes the comparison between the predicted activity and the experimentally determined inhibitory concentrations for indirubin derivatives against GSK-3β and other related kinases.

Compound FamilyPredicted TargetExperimental AssayIC50 (nM)
Indirubins (from 6-iodoisatin)GSK-3βGSK-3β Kinase Assay5 - 50
IndirubinsCDK1/cyclin BCDK1/cyclin B Kinase Assay50 - 100
IndirubinsCDK5/p25CDK5/p25 Kinase Assay50 - 100

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Workflow and Signaling Pathway

The process of validating in silico predictions involves a structured experimental workflow, from the synthesis of the compound to its biological evaluation. The signaling pathway diagram illustrates the central role of the target enzyme, GSK-3β, in cellular processes.

G cluster_0 In Silico Phase cluster_1 Experimental Validation Phase isatin 6-Iodoisatin (Precursor) derivative 6-Iodoindirubin (Synthesized Derivative) isatin->derivative Synthesis docking Molecular Docking (Prediction of Binding) derivative->docking target GSK-3β (Predicted Target) docking->target assay In Vitro Kinase Assay target->assay Testing Hypothesis confirmation Confirmation of GSK-3β Inhibition assay->confirmation ic50 IC50 Determination confirmation->ic50

Caption: Experimental workflow from precursor to validated inhibitor.

G cluster_pathway GSK-3β Signaling Pathway cluster_inhibition Inhibitor Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_Axin APC/Axin/GSK-3β Complex Dsh->APC_Axin Inhibits BetaCatenin β-catenin APC_Axin->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Degradation Degradation BetaCatenin->Degradation Gene Target Gene Transcription TCF_LEF->Gene Iodoisatin_deriv 6-Iodoisatin Derivative Iodoisatin_deriv->APC_Axin Inhibits GSK-3β

Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3β's role.

Detailed Experimental Protocols

The validation of the in silico predictions for 6-iodoisatin derivatives involved chemical synthesis followed by biological assays. The protocols outlined below are based on standard methodologies in the field.

Synthesis of 6-Iodoindirubin from 6-Iodoisatin
  • Preparation of Reagents : 6-iodoisatin is used as the starting material.

  • Reaction : The synthesis of 6-iodoindirubin from 6-iodoisatin typically involves a condensation reaction. While specific reaction conditions can vary, a general procedure involves reacting 6-iodoisatin with indoxyl acetate under basic conditions.

  • Purification : The resulting product, 6-iodoindirubin, is then purified using techniques such as column chromatography to ensure a high degree of purity for biological testing.

  • Characterization : The structure and purity of the synthesized compound are confirmed using analytical methods like ¹H NMR and mass spectrometry.

In Vitro GSK-3β Kinase Assay
  • Assay Principle : The inhibitory activity of the synthesized 6-iodoindirubin is quantified by measuring the extent to which it inhibits the phosphorylation of a substrate by GSK-3β. This is often done using a radiometric assay or a fluorescence-based assay.

  • Reagents :

    • Recombinant human GSK-3β enzyme.

    • A specific peptide substrate for GSK-3β.

    • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays.

    • The test compound (6-iodoindirubin derivative) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer containing appropriate salts and cofactors (e.g., MgCl₂).

  • Procedure :

    • The GSK-3β enzyme is incubated with varying concentrations of the test compound for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding the peptide substrate and ATP mixture.

    • The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, typically by adding a strong acid or a chelating agent.

  • Detection :

    • In a radiometric assay, the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing). The amount of incorporated radiolabel is then quantified using a scintillation counter.

    • In a fluorescence-based assay, the detection can be based on antibodies that specifically recognize the phosphorylated substrate, with a secondary antibody conjugated to a fluorescent probe.

  • Data Analysis :

    • The enzyme activity at each inhibitor concentration is calculated as a percentage of the activity in a control sample without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This comprehensive approach, from in silico prediction to experimental validation, exemplifies a robust strategy in modern drug discovery for identifying and characterizing novel therapeutic agents.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Iodoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 6-Iodoisatin, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed, head-to-head comparison of two prominent methods: the classic Sandmeyer isonitrosoacetanilide synthesis and a direct iodination approach, offering insights into their respective advantages and disadvantages.

This comparison guide delves into the experimental details of each synthetic pathway, presenting quantitative data in a clear, tabular format to facilitate informed decisions in the laboratory.

At a Glance: Comparing the Synthetic Routes

ParameterSandmeyer Synthesis from 4-IodoanilineDirect Iodination of Isatin
Starting Material 4-IodoanilineIsatin
Key Reagents Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acidIodine, Oxidizing agent (e.g., TBHP)
Number of Steps Two main synthetic stepsTypically a one-pot reaction
Reported Yield ~65%Variable, dependent on specific conditions
Regioselectivity High, directed by the starting anilinePotential for mixture of isomers
Scalability Established and scalablePotentially scalable, but may require optimization
Safety Considerations Use of strong acids and potentially unstable intermediatesUse of oxidizing agents

Route 1: The Sandmeyer Isonitrosoacetanilide Synthesis

The Sandmeyer synthesis is a long-established and reliable method for the preparation of isatins from anilines. In the context of 6-iodoisatin, the synthesis commences with the reaction of 4-iodoaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the desired 6-iodoisatin.

Experimental Protocol:

Step 1: Synthesis of N-(4-iodophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L round-bottom flask, a solution of 4-iodoaniline (21.9 g, 0.1 mol) in 125 mL of water and 10 mL of concentrated hydrochloric acid is prepared.

  • To this solution, chloral hydrate (18.4 g, 0.11 mol) in 250 mL of water is added.

  • A solution of hydroxylamine hydrochloride (22.8 g, 0.33 mol) in 125 mL of water is then added in one portion.

  • The mixture is heated to boiling and maintained at this temperature for 15 minutes, during which the product precipitates.

  • The reaction mixture is cooled to room temperature, and the solid product is collected by vacuum filtration, washed with water, and dried.

Step 2: Cyclization to 6-Iodoisatin

  • Concentrated sulfuric acid (100 mL) is gently warmed to 60-65 °C in a 500 mL beaker.

  • The dried N-(4-iodophenyl)-2-(hydroxyimino)acetamide from the previous step is added portion-wise to the warm acid with careful stirring, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at 70-75 °C.

  • The mixture is then cooled to room temperature and poured onto 500 g of crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried to afford 6-iodoisatin.

Quantitative Data:
ProductStarting MaterialYield (%)Melting Point (°C)
6-Iodoisatin4-Iodoaniline~65268-270

Visualization of the Sandmeyer Synthesis Workflow:

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization A 4-Iodoaniline C N-(4-iodophenyl)-2- (hydroxyimino)acetamide A->C HCl, H2O, heat B Chloral Hydrate + Hydroxylamine HCl B->C D N-(4-iodophenyl)-2- (hydroxyimino)acetamide E 6-Iodoisatin D->E H2SO4, heat

Caption: Workflow of the Sandmeyer synthesis of 6-iodoisatin.

Route 2: Direct Iodination of Isatin

A more direct approach to 6-iodoisatin involves the electrophilic iodination of the isatin core. This method is attractive due to its potential for a one-pot procedure, which can reduce reaction time and simplify the overall process. The success of this route hinges on achieving regioselectivity for the 6-position of the isatin ring.

While a specific, detailed protocol for the direct synthesis of 6-iodoisatin with comprehensive quantitative data was not found in the immediate literature search, a general approach can be inferred from the synthesis of other iodoisatins. This typically involves the reaction of isatin with molecular iodine in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP).

General Experimental Concept:
  • Isatin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A stoichiometric amount of molecular iodine (I₂) is added to the solution.

  • An oxidizing agent, like TBHP, is introduced to facilitate the electrophilic iodination.

  • The reaction is stirred at a specific temperature for a designated time to promote the formation of iodoisatin.

  • Workup and purification would be necessary to isolate the desired 6-iodoisatin from any unreacted starting material and potential regioisomers.

Potential Advantages and Challenges:

Advantages:

  • Atom Economy: A more direct route can lead to better atom economy.

  • Simplicity: A one-pot reaction is generally simpler to perform.

Challenges:

  • Regioselectivity: Controlling the position of iodination on the isatin ring is a significant challenge. A mixture of isomers (e.g., 5-iodoisatin and 6-iodoisatin) could be formed, requiring careful purification.

  • Optimization: The reaction conditions (solvent, temperature, oxidant) would need to be carefully optimized to maximize the yield of the desired 6-isomer.

Visualization of the Direct Iodination Concept:

Direct_Iodination cluster_reaction Direct Iodination A Isatin C 6-Iodoisatin (and potential isomers) A->C Solvent, heat B Iodine (I2) + Oxidizing Agent B->C

Safety Operating Guide

Proper Disposal of 6-iodo-1H-indole-2,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 6-iodo-1H-indole-2,3-dione (also known as 6-iodoisatin), a halogenated organic compound commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is imperative to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Furthermore, it is very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.

Personal Protective Equipment (PPE) is mandatory when handling this compound. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is crucial for safe handling and disposal.

PropertyValueSource
Chemical Formula C₈H₄INO₂Safety Data Sheet
Molecular Weight 273.03 g/mol Safety Data Sheet
Appearance Yellow to orange or brown powderSupplier Information
Melting Point 268-272 °CSupplier Information
Satellite Accumulation Area Limit 25 gallons (for halogenated solvents)General Laboratory Waste Guidelines

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following is a step-by-step guide for its proper disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • This includes the pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions containing the compound.

    • Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. Mixing these waste types can lead to dangerous reactions and significantly increase disposal costs.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Polyethylene containers are generally suitable.

    • The container must be kept securely closed except when actively adding waste.

  • Labeling:

    • The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant," "Marine Pollutant").

      • The accumulation start date.

      • The name and contact information of the generating researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from drains and incompatible materials.

  • Arranging for Disposal:

    • Under no circumstances should this compound be disposed of down the drain.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and any known hazards.

Experimental Workflow: Enzyme Inhibition Assay

This compound is investigated for its potential as an enzyme inhibitor, particularly for enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immune evasion. The following diagram illustrates a typical experimental workflow for an enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis cluster_waste Waste Management prep_buffer Prepare Assay Buffer add_components Add Buffer, Enzyme, and Inhibitor to Microplate Wells prep_buffer->add_components prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->add_components prep_substrate Prepare Substrate Stock Solution prep_inhibitor Prepare this compound (Inhibitor) Stock Solution prep_inhibitor->add_components pre_incubate Pre-incubate Enzyme and Inhibitor add_components->pre_incubate collect_waste Collect All Liquid Waste and Contaminated Materials add_components->collect_waste add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate add_substrate->collect_waste measure_signal Measure Product Formation (e.g., Absorbance, Fluorescence) incubate->measure_signal data_analysis Calculate Percent Inhibition and IC50 Value measure_signal->data_analysis segregate_waste Segregate as Halogenated Organic Waste collect_waste->segregate_waste dispose_waste Dispose via Licensed Contractor segregate_waste->dispose_waste

Caption: A typical workflow for an enzyme inhibition assay using this compound.

Signaling Pathway: Inhibition of the IDO1/TDO Pathway

The IDO1 and TDO enzymes play a crucial role in tryptophan metabolism, leading to the production of kynurenine. In the tumor microenvironment, the accumulation of kynurenine suppresses the activity of immune cells, such as T cells, allowing cancer cells to evade the immune system. Small molecule inhibitors like this compound can block this pathway, thereby restoring anti-tumor immunity.

G cluster_pathway Tryptophan Catabolism Pathway cluster_immune Immune Response Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Enzymes Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine IDO1_TDO->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to T_Cell T Cell Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Mediates Immune_Suppression->T_Cell Inhibits Inhibitor This compound (Inhibitor) Inhibitor->IDO1_TDO Blocks

Personal protective equipment for handling 6-iodo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-iodo-1H-indole-2,3-dione

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (also known as 6-Iodoisatin). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as an irritant and is toxic if swallowed.[1][2] It can cause skin, eye, and respiratory irritation.[3] Therefore, handling requires strict adherence to safety protocols to minimize exposure risks.

Hazard Identification and Classification:

Identifier Information
Product Name This compound
Synonym 6-Iodoisatin[1]
CAS Number 3370-25-4[1]
Molecular Formula C₈H₄INO₂[1]
Physical State Solid
GHS Pictograms
alt text
alt text
Signal Word Danger [2]
Hazard Statements H301: Toxic if swallowed.[2]H315: Causes skin irritation.[3]H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[2][3]
Incompatible Materials Strong oxidizing agents.[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.

PPE Category Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for integrity before each use.To prevent skin contact and irritation.
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.[4] A face shield should be used if there is a risk of splashing.To protect eyes from dust particles and splashes, which can cause serious irritation.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[2] Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if dust generation is unavoidable outside a fume hood.To prevent inhalation of airborne particles that may cause respiratory irritation.[2]
Body Protection A standard laboratory coat must be worn at all times.[5] Consider a chemically resistant apron if handling large quantities or if there is a significant risk of splashing.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.[5]

Operational Plan: Handling Protocol

This step-by-step guidance ensures the safe handling of this compound from preparation to post-handling cleanup.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Designate a specific handling area within a chemical fume hood to minimize inhalation risk.[2]

  • Keep the container tightly closed when not in use.

  • Verify that an eyewash station and safety shower are accessible and operational.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood to control dust.[5]

  • Use a spatula or other appropriate tool for transfers to avoid generating airborne dust.

  • Avoid direct contact with the substance.

3. In-Solution Handling:

  • When working with the compound in solution, continue to handle it within the fume hood.

  • If heating is required, do so in a well-ventilated area or fume hood to prevent the inhalation of any vapors.[5]

4. Post-Handling and Cleanup:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • Decontaminate the work area and any equipment used according to standard laboratory procedures.

  • Remove and wash any contaminated clothing before reuse.[2]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Chemical Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[5]

  • Contaminated Labware & PPE:

    • Rinse contaminated reusable glassware with a suitable solvent (e.g., acetone, ethanol) inside a chemical fume hood. Collect the rinse-ate as hazardous liquid waste.

    • Dispose of grossly contaminated disposable labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves) as solid hazardous waste in a designated container.[5]

  • Waste Disposal:

    • All waste must be disposed of through a licensed waste disposal company.[2]

    • Do not allow the product to enter drains or waterways.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh & Transfer Solid prep_hood->handle_weigh handle_solution Prepare & Use Solution handle_weigh->handle_solution cleanup_area Clean Work Area handle_solution->cleanup_area cleanup_hygiene Personal Hygiene (Wash Hands) cleanup_area->cleanup_hygiene disp_ppe Dispose Contaminated PPE cleanup_area->disp_ppe disp_solid Segregate Solid Waste disp_collect Store in Labeled Container disp_solid->disp_collect disp_liquid Segregate Liquid Waste disp_liquid->disp_collect disp_ppe->disp_collect

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
6-iodo-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.